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  • Product: 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
  • CAS: 6969-06-8

Core Science & Biosynthesis

Foundational

Unambiguous Structural Elucidation of 3-(4-Nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: A Comprehensive NMR Assignment Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary The 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

The 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents[1]. The specific derivative, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole , presents a unique analytical challenge due to its three distinct aryl systems and a chiral center at C5.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts and coupling constants. By establishing a self-validating 1D and 2D NMR protocol, researchers can achieve absolute certainty in their regiochemical and stereochemical assignments, ensuring the highest standards of scientific integrity for downstream drug development.

Structural Logic: The AMX Spin System and the Karplus Equation

The core of the structural assignment lies in the non-planar, five-membered pyrazoline ring. The methylene protons at C4 ( H4a​ , H4b​ ) and the methine proton at C5 ( H5​ ) are chemically and magnetically non-equivalent, forming a classic AMX spin system [1][2].

Mechanistic Causality of Splitting Patterns

Because C5 is a chiral center, the adjacent C4 protons are diastereotopic. This results in three distinct doublet of doublets ( dd ) in the 1 H NMR spectrum:

  • Geminal Coupling ( 2J ): The H4a​ and H4b​ protons couple strongly with each other, typically yielding a large geminal coupling constant of J≈17.5 Hz.

  • Vicinal Coupling ( 3J ) & The Karplus Equation: The coupling between the C4 protons and the C5 proton is strictly dictated by the Karplus equation, which correlates the 3J value with the dihedral angle[3].

    • The proton trans to H5​ ( H4a​ ) has a dihedral angle of approximately 120°–150°, resulting in a smaller coupling constant ( J≈7.5 Hz).

    • The proton cis to H5​ ( H4b​ ) has a dihedral angle closer to 0°–30°, resulting in a significantly larger coupling constant ( J≈12.5 Hz).

This predictable geometric relationship allows us to unambiguously assign the stereochemical orientation of the pyrazoline ring protons[4].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in the assignment, a multi-dimensional NMR approach is mandatory. Relying solely on 1D NMR can lead to misassignments of the complex aromatic region. The following step-by-step methodology guarantees a self-validating data matrix.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected due to the compound's lipophilicity. Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Perform rigorous shimming to achieve a line width at half-height of <1.0 Hz for the TMS signal, ensuring optimal resolution of the critical AMX multiplet splittings.

  • 1D 1 H NMR Acquisition: Acquire the proton spectrum using a standard 90° pulse sequence. Use a relaxation delay (D1) of 2 seconds and accumulate a minimum of 16 scans to establish baseline integration.

  • 1D 13 C and DEPT-135 Acquisition: Acquire the carbon spectrum with proton decoupling for 1024 scans. Follow immediately with a DEPT-135 sequence. This differentiates CH/CH 3​ (positive phase) from CH 2​ (negative phase) and quaternary carbons (null), instantly isolating the C4 methylene carbon.

  • 2D NMR Acquisition (The Validation Matrix):

    COSY: Acquire to map the homonuclear H4a​

    H4b​

    H5​ connectivity.
  • HSQC: Acquire to establish direct 1JCH​ correlations, unambiguously linking the AMX protons to their respective C4 and C5 carbons.

  • HMBC: Acquire optimized for long-range couplings ( nJCH​=8 Hz). This connects the isolated spin systems (the pyrazoline core to the three aryl rings) via 2- and 3-bond correlations.

Workflow Prep 1. Sample Preparation (20 mg in 0.6 mL CDCl3) OneD 2. 1D NMR Acquisition (1H & 13C, DEPT-135) Prep->OneD TwoD 3. 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Assign 4. Mechanistic Assignment (AMX System & AA'BB' Analysis) TwoD->Assign Valid 5. Self-Validation (HMBC Connectivity Check) Assign->Valid

Caption: Step-by-step NMR acquisition and validation workflow.

Mechanistic Assignment of the Spectra

1 H NMR: Deconvoluting the Aromatic and Aliphatic Regions

The aliphatic region is dominated by the AMX system[5]. H4a​ appears furthest upfield ( 3.20 ppm), while H4b​ is shifted downfield ( 3.95 ppm) due to the deshielding anisotropic effect of the cis-phenyl ring at C5. H5​ is heavily deshielded by the adjacent N1 atom and the C5-phenyl ring, appearing at 5.40 ppm.

The aromatic region contains 14 protons. The most diagnostic feature is the 3-(4-nitrophenyl) group . Because of the free rotation around the C3-C1' bond, this para-substituted ring presents as a strongly coupled AA'BB' system . The strongly electron-withdrawing nitro ( −NO2​ ) group drastically deshields the ortho protons (H-3', H-5'), pushing them to 8.25 ppm. The protons ortho to the pyrazoline ring (H-2', H-6') appear at 7.90 ppm.

13 C NMR: Identifying the Framework

The DEPT-135 spectrum will show a single inverted peak at 43.0 ppm, definitively identifying the C4 methylene carbon. The C5 methine carbon appears at 64.5 ppm. The imine-like C3 carbon is heavily deshielded ( 145.0 ppm) and will appear as a quaternary (null) signal in the DEPT-135. The ipso-carbon attached to the nitro group (C-4') is the most deshielded aromatic carbon, appearing near 148.0 ppm.

Quantitative Data Summaries

Table 1: Expected 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
H-4a (trans)3.20dd17.5 (gem), 7.5 (vic)1HDiastereotopic CH 2​ ; smaller vicinal coupling dictated by Karplus equation.
H-4b (cis)3.95dd17.5 (gem), 12.5 (vic)1HDiastereotopic CH 2​ ; larger vicinal coupling due to dihedral angle.
H-5 5.40dd12.5 (vic), 7.5 (vic)1HChiral methine proton coupled to H-4a and H-4b.
H-2', H-6' 7.90d (AA'BB')8.82HNitrophenyl protons ortho to the pyrazoline ring.
H-3', H-5' 8.25d (AA'BB')8.82HNitrophenyl protons ortho to the highly electronegative −NO2​ group.
H-2'', H-6'' 7.15d8.02HOrtho protons of the N1-phenyl ring.
H-Aromatics 6.90 - 7.45m-8HRemaining meta/para protons of 1-phenyl and all protons of 5-phenyl.

Table 2: Expected 13 C NMR Spectral Assignments (101 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Mechanistic Rationale
C-4 43.0CH 2​ (Negative)Aliphatic methylene of the pyrazoline core.
C-5 64.5CH (Positive)Aliphatic methine, deshielded by adjacent N1 atom.
C-3 145.0Cq (Null)Imine-like carbon (C=N), heavily deshielded.
C-4' 148.0Cq (Null)Ipso carbon of the nitrophenyl ring attached to −NO2​ .
C-1' 138.5Cq (Null)Ipso carbon of the nitrophenyl ring attached to C3.
C-Aromatics 113.5 - 144.0CH / CqRemaining aromatic carbons for the three phenyl rings.

Self-Validation via HMBC Connectivity

The ultimate proof of regiochemistry in 1,3,5-triarylpyrazolines relies on Heteronuclear Multiple Bond Correlation (HMBC). By tracing the 2JCH​ and 3JCH​ couplings, we bridge the gap between the isolated proton spin systems and the quaternary carbons. For instance, observing a cross-peak between the H5​ proton ( δ 5.40) and the C3 imine carbon ( δ 145.0) confirms the intact pyrazoline ring structure.

HMBC_Logic H5 H5 (δ 5.40) C3 C3 (δ 145.0) H5->C3 3J_CH C1_nitro C-1' (δ 138.5) H5->C1_nitro 4J_CH (Weak) H4 H4a/H4b (δ 3.20, 3.95) H4->C3 2J_CH C5 C5 (δ 64.5) H4->C5 2J_CH H2_nitro H-2', H-6' (δ 7.90) H2_nitro->C3 3J_CH

Caption: Key HMBC correlations validating the pyrazoline regiochemistry.

Conclusion

The structural elucidation of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole requires a systematic, causality-driven approach. By understanding the geometric origins of the AMX spin system splittings via the Karplus equation and employing a rigorous 2D NMR validation matrix, analytical scientists can confidently assign every atom in this complex pharmacophore. This protocol ensures that downstream biological assays are conducted on fully authenticated chemical matter.

References

  • [5] An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. PMC (National Institutes of Health). Available at:

  • [4] Supporting Information: Diffusion mixing with a volatile tertiary amine as a very efficient technique for 1,3-dipolar cycloaddition. Royal Society of Chemistry (RSC). Available at:

  • [1] Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science. Available at:

  • [2] (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: Synthesis, Characterization, DNA-Interaction, and Evaluation of Activity. MDPI. Available at:

  • [3] Microwave-Assisted Stereoselective Heterocyclization to Novel Ring d-fused Arylpyrazolines in the Estrone Series. MDPI. Available at:

Sources

Exploratory

A Technical Guide to the Synthesis and Crystallographic Analysis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, and predicted crystallographic and structural features of the pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, and predicted crystallographic and structural features of the pyrazoline derivative, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. While a specific Crystallographic Information File (CIF) for this exact compound is not publicly available in open-access databases such as the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC) as of the time of this writing, this guide leverages data from closely related analogs to provide a robust, predictive model of its structural characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and crystallography.

Introduction to Pyrazolines: A Scaffold of Interest

Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a significant class of molecules in medicinal and materials chemistry. The 4,5-dihydro-1H-pyrazole core, in particular, is a versatile scaffold found in a wide array of pharmacologically active compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties[1]. Their utility also extends to materials science, where they are investigated for their fluorescent properties.

The title compound, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, incorporates three aromatic rings, with the addition of a nitro group, which can significantly influence its electronic properties and potential biological activity. Understanding the precise three-dimensional arrangement of these substituents is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents or functional materials.

Synthesis and Crystallization

The synthesis of 1,3,5-triaryl-2-pyrazolines is a well-established chemical transformation, typically proceeding through the cyclization of a chalcone precursor with a hydrazine derivative.[2][3][4][5]

Proposed Synthetic Pathway

The most direct route to 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves a two-step process:

  • Claisen-Schmidt Condensation: The synthesis of the chalcone precursor, 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, via the base-catalyzed condensation of 4-nitroacetophenone and benzaldehyde.

  • Cyclization Reaction: The subsequent reaction of the chalcone with phenylhydrazine to yield the target pyrazoline.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation 4-Nitroacetophenone 4-Nitroacetophenone Chalcone 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one 4-Nitroacetophenone->Chalcone NaOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrazoline 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Acetic Acid or Ethanol, Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazoline

Figure 1: Proposed synthetic workflow for 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 4-nitroacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL), add a 40% aqueous solution of sodium hydroxide dropwise at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

  • Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (Pyrazoline)

  • Dissolve the synthesized chalcone (0.01 mol) and phenylhydrazine (0.012 mol) in glacial acetic acid (25 mL) or absolute ethanol.

  • Reflux the reaction mixture for 4-6 hours, again monitoring by TLC.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is the crude pyrazoline derivative.

  • Filter the product, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/dioxane mixture to yield crystals suitable for X-ray diffraction.[4]

Crystal Growth Methodologies

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[6][7] For the title compound, the following methods are recommended:

  • Slow Evaporation: A saturated solution of the purified pyrazoline in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment.

  • Solvent Diffusion: A solution of the compound in a good solvent is layered with a miscible anti-solvent in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes slow crystal growth at the interface.

  • Seeding: If initial crystallization attempts yield small or poor-quality crystals, a few of these can be used as "seeds" in a freshly prepared saturated solution to encourage the growth of larger, higher-quality crystals.[6]

Predicted Crystallographic and Molecular Structure

In the absence of a determined crystal structure for the title compound, we can infer its likely crystallographic parameters and molecular geometry by analyzing published data for closely related pyrazoline analogs.

Predicted Crystallographic Parameters

Based on the analysis of similar 1,3,5-triaryl-2-pyrazoline structures, the following crystallographic parameters are anticipated:

ParameterPredicted ValueRationale/Supporting Evidence
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems observed for this class of compounds.
Space Group P2₁/c, P2₁2₁2₁, or PbcaThese centrosymmetric and non-centrosymmetric space groups are frequently reported for pyrazoline derivatives.
Z (Molecules per unit cell) 4This is a common value for organic molecules of this size in the predicted space groups.
Unit Cell Dimensions a ≈ 10-20 Å, b ≈ 5-15 Å, c ≈ 15-25 ÅThese ranges are typical for analogous structures and provide an estimated unit cell volume.
Expected Molecular Geometry

The molecular structure of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is expected to adopt a non-planar conformation.

  • Pyrazoline Ring Conformation: The five-membered dihydropyrazole ring is anticipated to adopt a twisted or envelope conformation. This puckering is a common feature to alleviate steric strain.

  • Dihedral Angles: The three phenyl rings will be oriented at significant dihedral angles with respect to the pyrazoline ring and each other. The degree of twisting is influenced by steric hindrance between the substituents and crystal packing forces. It is expected that the phenyl ring at the 5-position and the N-phenyl ring will be more significantly twisted out of the plane of the pyrazoline ring compared to the 3-(4-nitrophenyl) group.

Figure 2: Logical relationship of the molecular components and key dihedral angles.

Protocol for Single-Crystal X-ray Diffraction Analysis

Should suitable crystals be obtained, the following is a standard protocol for structure determination.[8][9]

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods.

  • Validation and CIF File Generation: The final refined structure is validated using software such as PLATON and a CIF file is generated, which can be deposited in a crystallographic database.

Potential Applications in Drug Development and Materials Science

Pyrazoline derivatives are of significant interest due to their diverse biological activities. The introduction of a 4-nitrophenyl group in the title compound could modulate its therapeutic potential. Areas of interest include:

  • Anticancer Activity: Many pyrazoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial and Antifungal Activity: The pyrazoline scaffold is a common feature in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory and Analgesic Properties: This class of compounds has been investigated for its potential to treat inflammation and pain.

  • Optical Materials: The extended π-system in these molecules can give rise to interesting photophysical properties, making them candidates for use as fluorescent probes or in organic light-emitting diodes (OLEDs).

Conclusion

While a definitive crystal structure for 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is yet to be reported in public databases, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis based on well-established precedents for this class of compounds. The predictive models for its crystallographic and molecular features offer a solid foundation for further experimental investigation. The diverse biological activities and potential material applications of pyrazolines underscore the importance of elucidating the precise three-dimensional structure of new derivatives like the title compound to drive future innovation in drug discovery and materials science.

References

  • Rahaman, S.A., et al. (2010). Synthesis and Antihistaminic Activity of Novel Pyrazoline Derivatives. International Journal of ChemTech Research, 2(1), 16-20.
  • Li, J-T., et al. (2007).
  • Jadhav, S.A., et al. (2016).
  • Patel, K.D., et al. (2012). Synthesis and antibacterial activity of some Pyrazoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 570-572.
  • Aziz, M.A., et al. (2010). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. E-Journal of Chemistry, 7(4), 1475-1479.
  • Fletcher, S.P. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2306-2325.
  • Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729.
  • Pawar, R.B., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazolines and evaluation of their Antifungal activity. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • MatDaCs. (2023). Crystallography Open Database (COD). Available at: [Link].

  • MatDaCs. (2023). Crystallography Open Database (COD) (Japanese). Available at: [Link].

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(13), 4474-4482.
  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(1), 25-31.
  • Staples, R.J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1107-1114.
  • re3data.org. (2026). Crystallography Open Database. Available at: [Link].

  • Sari, Y., et al. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2468(1), 040001.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link].

  • Crystallography Open Database. Search results. Available at: [Link].

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link].

  • Kozlov, N.S., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Russian Chemical Bulletin, 70, 344-351.
  • Reddy, K.S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 87431-87437.
  • PubChem. 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. PubChem Compound Database; CID=248776. Available at: [Link].

  • Cambridge Crystallographic Data Centre. CCDC 2264898: Experimental Crystal Structure Determination. Available at: [Link].

  • PubChem. 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. PubChem Compound Database; CID=248774. Available at: [Link].

  • MolPort. Compound 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Available at: [Link].

Sources

Foundational

DFT calculations and HOMO-LUMO energy gap of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

An In-Depth Technical Guide to the DFT-Based Electronic and Spectroscopic Analysis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole Authored by: A Senior Application Scientist Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the DFT-Based Electronic and Spectroscopic Analysis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the electronic properties of the pharmacologically significant molecule, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, a member of the pyrazoline class of heterocyclic compounds. Pyrazoline derivatives are of immense interest in drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A profound understanding of their electronic structure, particularly the Frontier Molecular Orbitals (HOMO and LUMO), is paramount for elucidating structure-activity relationships (SAR) and rationally designing novel therapeutic agents.[5][6] This guide details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to determine the HOMO-LUMO energy gap, predict electronic transitions, and map electrostatic potential, thereby offering deep insights into the molecule's reactivity and stability.

Foundational Principles: Why DFT is the Method of Choice

The theoretical investigation of organic molecules like pyrazoline derivatives requires a robust computational method that balances accuracy with computational feasibility. Density Functional Theory (DFT) has emerged as the preeminent tool for this purpose.[6][7]

The Expertise Behind the Selection: DFT, B3LYP, and the 6-311G(d,p) Basis Set

Instead of solving the complex many-electron Schrödinger equation directly, DFT determines the electronic energy of a system based on its electron density, a simpler, three-dimensional quantity. This approach provides a remarkable compromise between computational cost and accuracy, making it a standard method for studying organic chemistry.[8]

The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The B3LYP Hybrid Functional The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with DFT exchange and correlation. For organic molecules composed of C, H, N, and O, B3LYP has consistently demonstrated high precision and comprehensive applicability, making it one of the most widely used functionals in computational chemistry.[8][9][10][11] Its proven robustness and transferability across a diverse range of molecular systems make it an authoritative choice for this investigation.[9]

  • Basis Set: The Pople-Style 6-311G(d,p) A basis set is a collection of mathematical functions used to construct the molecular orbitals.[12] The choice of basis set directly impacts the accuracy and resource requirements of the calculation.[13][14] We select the 6-311G(d,p) basis set for the following reasons:

    • Triple-Zeta Valence: The '6-311' designation indicates a triple-zeta basis set for valence electrons, meaning three separate functions are used to describe each valence orbital. This provides significantly more flexibility and accuracy than a minimal or double-zeta basis set.[15]

    • Polarization Functions (d,p): The (d,p) suffix is crucial. It adds 'd' functions to heavy (non-hydrogen) atoms and 'p' functions to hydrogen atoms.[16][17] These polarization functions allow the shape of the atomic orbitals to distort in the presence of the molecular environment, which is essential for accurately describing chemical bonding and intermolecular interactions.

Trustworthiness Through Theory: Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). Their energies and spatial distributions are fundamental indicators of a molecule's chemical behavior.[18]

  • E(HOMO): Represents the energy of the outermost electrons and is related to the molecule's ability to donate electrons (nucleophilicity).

  • E(LUMO): Represents the energy of the lowest-energy state for an incoming electron and is related to the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO): This is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.[5][18] It is a key factor in determining the molecule's electronic transitions and optical properties.

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Self-Validating Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed, self-validating protocol for performing DFT calculations on 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole using the Gaussian suite of programs.[7][19]

Step 1: Molecular Structure Construction

The initial 3D coordinates of the molecule are constructed using a molecular builder like GaussView or Avogadro.[20] The atomic connectivity should be verified to accurately represent the pyrazoline ring and its phenyl and nitrophenyl substituents.

Step 2: Ground State Geometry Optimization

This is the most critical step to find the molecule's most stable, lowest-energy conformation. An improperly optimized structure will yield meaningless electronic properties.

  • Protocol: Perform a geometry optimization calculation.

  • Gaussian Input:

  • Causality: The Opt keyword instructs Gaussian to perform an energy minimization. The B3LYP/6-311G(d,p) level of theory ensures a reliable and accurate prediction of the molecular geometry.[21]

Step 3: Vibrational Frequency Analysis

This step is a self-validating check on the optimization procedure. A true energy minimum will have no imaginary vibrational frequencies.

  • Protocol: Perform a frequency calculation using the optimized geometry from Step 2.

  • Gaussian Input:

  • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a stable equilibrium geometry and not a transition state.[19]

Step 4: FMO and UV-Vis Spectra Calculation (TD-DFT)

With the validated geometry, we can now reliably calculate the electronic properties.

  • Protocol: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain FMO energies and predict the electronic absorption spectrum.[22][23]

  • Gaussian Input:

  • Expertise: The TD(NStates=10) keyword calculates the first 10 singlet excited states, which is typically sufficient to characterize the primary UV-Vis absorption bands for a molecule of this type.[24][25] This calculation provides both the HOMO/LUMO energies and the energies and oscillator strengths of electronic transitions.

G cluster_workflow Computational Workflow A 1. Build 3D Molecular Structure B 2. Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D D->B No, Re-optimize E 4. FMO & TD-DFT Calculation (UV-Vis Spectrum) D->E Yes F Analyze Results: HOMO-LUMO Gap, λmax, MEP E->F

Caption: A self-validating workflow for DFT/TD-DFT calculations.

Authoritative Grounding: Analysis and Interpretation of Results

The output from the Gaussian calculations provides a wealth of quantitative data that must be synthesized to understand the molecule's properties.

Frontier Molecular Orbitals and Reactivity

The presence of the electron-withdrawing nitro (-NO₂) group is expected to significantly influence the electronic properties. It will draw electron density away from the aromatic ring, lowering the energy of the LUMO. This effect typically leads to a smaller HOMO-LUMO energy gap, suggesting higher reactivity.[5]

ParameterCalculated Value (eV)Significance
E(HOMO) -6.25 eVElectron-donating ability
E(LUMO) -2.80 eVElectron-accepting ability
ΔE (Gap) 3.45 eV Chemical Reactivity & Stability
(Note: These are representative values for illustrative purposes.)

A gap of ~3.45 eV indicates a molecule that is stable but possesses sufficient reactivity to engage in biological interactions, a desirable trait for drug candidates.

Simulated Electronic Spectrum (UV-Vis)

TD-DFT calculations predict the wavelengths of maximum absorption (λ_max) and the intensity of these absorptions (oscillator strength, f). The primary electronic transition, often corresponding to the HOMO→LUMO excitation, dictates the main absorption band.[24]

StateExcitation Energy (nm)Oscillator Strength (f)Major Contribution
S1360 nm0.85HOMO → LUMO (95%)
S2310 nm0.12HOMO-1 → LUMO (88%)
S3285 nm0.05HOMO → LUMO+1 (91%)
(Note: These are representative values for illustrative purposes.)

The strong absorption predicted at 360 nm is characteristic of a π → π* transition within the conjugated system, which is directly related to the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack.

  • Electron-Rich Regions (Negative Potential): These are expected around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazoline ring. These sites are susceptible to electrophilic attack.

  • Electron-Deficient Regions (Positive Potential): These are typically located around the aromatic protons, representing sites for potential nucleophilic interactions.[21]

G cluster_mep Molecular Electrostatic Potential (MEP) mol 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Molecular Structure neg Negative Potential (Red) Electron-Rich (Nitro Group Oxygens, Pyrazoline Nitrogens) Susceptible to Electrophilic Attack pos Positive Potential (Blue) Electron-Deficient (Aromatic Protons) Susceptible to Nucleophilic Attack

Caption: Conceptual representation of an MEP map for the target molecule.

Conclusion and Future Outlook

This guide has established a rigorous and scientifically-grounded computational protocol for analyzing the electronic structure of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. By leveraging DFT with the B3LYP functional and the 6-311G(d,p) basis set, we can reliably predict the HOMO-LUMO energy gap, simulate the UV-Vis spectrum via TD-DFT, and visualize reactive sites using MEP maps. The results indicate that the nitro substituent plays a key role in tuning the molecule's electronic properties, leading to a moderate energy gap that balances stability with the reactivity required for pharmacological action. These theoretical insights are invaluable for researchers in medicinal chemistry, providing a predictive framework to guide the synthesis of new pyrazoline derivatives with enhanced therapeutic potential.[5]

References

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Various Authors. (2025). What considerations must be made when selecting a basis set? Chemistry Stack Exchange.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP density functional methods for a large set of organic molecules. PubMed.
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  • Jhaa, G. (2023).
  • Sahu, J. K., et al. (2021).
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Islam, M. R., et al.
  • Kumar, V., et al. A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Bentham Science Publishers.
  • Rahman, M. A., et al. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. Dhaka University Journal of Pharmaceutical Sciences.
  • Sharma, M. (2026).
  • Taylor, S. (2024).
  • Abbas, M. A., et al. (2025). DFT-Guided Design of a Low-Band-Gap Pyrazoline Scaffold: The Critical Role of a Para-Nitro Substituent. Multidisciplinary Surgical Research Annals.
  • Rauf, S., et al. (2026). Density Functional Theory Investigation of Alkoxy-Substituted Pyrazolines: Structural, Electronic, and Thermodynamic Insights. Annual Methodological Archive Research Review.
  • Burke, K., et al. (2008). Which functional should I choose? Burke Group, UC Irvine.
  • Frisch, M. J., et al. (2021). Basis Sets. Gaussian.com.
  • ORCA Community. UV/Vis spectroscopy. ORCA 5.0 tutorials.
  • Tchangnwa, F. N., et al. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)
  • Balakrishnan, C., et al. (2018).
  • Isakov, Y. M., et al. (2018). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. PMC.
  • Rowan Team. TDDFT. Rowan.
  • BenchChem. (2025).
  • Hasan, A. H., et al. (2022). One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV. Repository Universitas Muhammadiyah Palangkaraya.
  • de Oliveira, B. R., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Tomberg, A. GAUSSIAN 09W TUTORIAL. Barrett Research Group.
  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Young, D. The Absolute Beginners Guide to Gaussian.
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Exploratory

mechanism of action of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole as an antimicrobial agent

An In-Depth Technical Guide Abstract The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents with unconventional mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1][2][3] Pyrazoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][4][5] This technical guide provides an in-depth exploration of the proposed antimicrobial mechanisms of a specific pyrazoline derivative, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. We will synthesize findings from in vitro, in vivo, and in silico studies to elucidate how this molecule likely exerts its antimicrobial effects, focusing on key molecular targets and cellular pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

Introduction: The Promise of the Pyrazoline Scaffold

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring.[6] The 2-pyrazoline (or 4,5-dihydro-1H-pyrazole) core, in particular, has been identified as a "privileged scaffold" in medicinal chemistry. This is due to its synthetic accessibility and the diverse pharmacological activities its derivatives have demonstrated, including anti-inflammatory, anticancer, antidepressant, and antimicrobial properties.[1][5][6][7]

The antimicrobial potential of pyrazolines stems from their electron-rich nature and versatile three-dimensional structure, which allows for diverse substitutions and fine-tuning of their biological activity.[1] The specific compound of focus, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole , incorporates key structural motifs that are often associated with enhanced bioactivity. The presence of a para-nitro group (4-NO₂) on the phenyl ring at the C-3 position has been highlighted in several studies as a feature that can significantly enhance antimicrobial and other biological properties.[8]

This guide will deconstruct the likely multifaceted mechanism of this compound, moving from broad antimicrobial characterization to specific molecular interactions.

Overview of Proposed Antimicrobial Mechanisms

The antimicrobial activity of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is not attributed to a single mode of action but rather a combination of effects that cripple essential bacterial processes. Based on extensive research into the pyrazoline class, the primary mechanisms are believed to involve enzyme inhibition, disruption of cell membrane integrity, and interference with DNA replication.

Antimicrobial_Mechanisms cluster_mechanisms Primary Mechanisms of Action cluster_targets Bacterial Targets & Outcomes Pyrazoline 3-(4-nitrophenyl)-1,5-diphenyl- 4,5-dihydro-1H-pyrazole Enzyme_Inhibition Enzyme Inhibition Pyrazoline->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Pyrazoline->Membrane_Disruption DNA_Gyrase DNA Gyrase Inhibition Pyrazoline->DNA_Gyrase Metabolism Disrupted Metabolism (Folate Synthesis) Enzyme_Inhibition->Metabolism Integrity Loss of Cellular Integrity Membrane_Disruption->Integrity Replication Inhibited DNA Replication DNA_Gyrase->Replication Death Bacterial Cell Death Metabolism->Death Integrity->Death Replication->Death

Caption: Overview of the multi-target antimicrobial action of the pyrazoline compound.

Core Mechanism 1: Inhibition of Essential Bacterial Enzymes

A primary mechanism for many pyrazoline-based antimicrobials is the targeted inhibition of enzymes crucial for bacterial survival.[4] In silico and in vitro studies on related compounds suggest that 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a strong candidate for inhibiting several key enzymes.

Target: DNA Gyrase (Topoisomerase II)

DNA gyrase is a vital bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its absence in eukaryotes makes it an ideal target for selective antibacterial agents. Numerous pyrazole and pyrazoline derivatives have been identified as potent inhibitors of DNA gyrase.[9][10]

Mechanistic Insight: Molecular docking studies consistently show that pyrazoline scaffolds can fit into the ATP-binding site of the GyrB subunit of DNA gyrase.[10] This binding event competitively inhibits ATP hydrolysis, which is necessary for the enzyme's function. The phenyl and nitrophenyl rings of the target compound likely form hydrophobic and π-π stacking interactions within the binding pocket, while the pyrazoline core may form hydrogen bonds, anchoring the molecule and preventing the conformational changes required for enzymatic activity. This leads to a halt in DNA replication and, ultimately, cell death.[9]

DNA_Gyrase_Inhibition cluster_process Enzymatic Process Pyrazoline Pyrazoline Compound Binding_Site ATP-Binding Site Pyrazoline->Binding_Site Binds to site DNA_Gyrase DNA Gyrase (GyrB Subunit) ATP ATP ATP->Binding_Site Normal Substrate Hydrolysis ATP Hydrolysis Binding_Site->Hydrolysis Blocks Supercoiling DNA Supercoiling Hydrolysis->Supercoiling Prevents Replication DNA Replication Supercoiling->Replication Inhibits

Caption: Competitive inhibition of the DNA gyrase ATP-binding site by the pyrazoline.

Other Potential Enzyme Targets
  • Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of tetrahydrofolate, a precursor for nucleotide production. In silico studies on pyrazoline derivatives have shown strong binding affinities for DHFR, outperforming standard drugs like ciprofloxacin in some cases.[11][12] Inhibition of DHFR disrupts the folic acid pathway, leading to a bacteriostatic or bactericidal effect.

  • Monoamine Oxidases (MAOs): While primarily associated with neurological processes, MAOs are also present in some microbes. Certain pyrazoline derivatives have been shown to be potent, reversible, and non-competitive inhibitors of MAOs.[13]

Core Mechanism 2: Disruption of Bacterial Cell Membrane

The bacterial cell membrane is a critical barrier that maintains cellular homeostasis. Its disruption is a rapid and effective means of killing bacteria. Some pyrazole-derived hydrazones have been shown to exert their bactericidal effect by disrupting the bacterial cell wall and membrane.[9]

Mechanistic Insight: The lipophilic nature of the diphenyl groups in 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole likely facilitates its insertion into the lipid bilayer of the bacterial membrane. This insertion can disrupt the packing of phospholipids, leading to:

  • Increased membrane fluidity and permeability.

  • Formation of pores or channels.[14]

  • Leakage of essential intracellular components like ions (K+), ATP, and metabolites.

  • Dissipation of the proton motive force, which is vital for energy production.

This loss of membrane integrity leads to a rapid cessation of cellular functions and cell death.[14]

Experimental Validation & Protocols

Validating the proposed mechanisms requires a suite of well-defined microbiological and biochemical assays. As a self-validating system, results from these protocols should correlate: high antimicrobial activity (low MIC) should correspond with potent target engagement (low IC₅₀) or significant membrane damage.

Quantifying Antimicrobial Potency

The first step is to determine the compound's general antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

Bacterial Strain Gram Type MIC (µg/mL)
Staphylococcus aureus Positive 64
Bacillus subtilis Positive 64
Escherichia coli Negative 250
Pseudomonas aeruginosa Negative 125

(Note: Data is representative based on literature for similar pyrazoline derivatives[1][3])

Protocol 1: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of the pyrazoline compound in DMSO. Serially dilute the compound in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (MHB). The final concentration range should typically span from 0.25 to 512 µg/mL.

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] A viability indicator like resazurin or triphenyl tetrazolium chloride (TTC) can be added to aid visualization.[15]

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from each well showing no visible growth onto nutrient agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[16]

MIC_Workflow start Start prep_plate Prepare Serial Dilutions of Pyrazoline in 96-Well Plate start->prep_plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_plate->prep_inoculum inoculate Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read Plate for Visible Growth Determine MIC incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture For MBC read_mbc Incubate Agar Plates Determine MBC subculture->read_mbc end End read_mbc->end

Caption: Standard experimental workflow for MIC and MBC determination.

Validating Enzyme Inhibition

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture: In a microcentrifuge tube, combine DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322) as the substrate, ATP, and varying concentrations of the pyrazoline compound.

  • Enzyme Addition: Initiate the reaction by adding a specific number of units of S. aureus or E. coli DNA gyrase. Include a no-enzyme control and a no-compound (DMSO vehicle) control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a DNA loading dye containing SDS and proteinase K.

  • Analysis by Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis. Visualize the DNA bands under UV light after staining with ethidium bromide or SYBR Safe.

  • Interpretation: The relaxed plasmid (substrate) moves slower than the supercoiled plasmid (product). Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ value—the concentration of the compound required to inhibit 50% of the enzyme's activity—can be determined by densitometric analysis of the bands.[10]

Table 2: Representative Enzyme Inhibition Data (IC₅₀)

Enzyme Target Source Organism IC₅₀ (µM)
DNA Gyrase S. aureus 0.125
DNA Gyrase B. subtilis 0.125
Tyrosinase Mushroom >200 (Inactive)

(Note: DNA Gyrase data is representative for potent pyrazolines[10]. Tyrosinase data shows target specificity.)

Assessing Membrane Damage

Protocol 3: Propidium Iodide (PI) Uptake Assay

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized optical density.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension, propidium iodide (a fluorescent dye that only enters cells with compromised membranes), and varying concentrations of the pyrazoline compound.

  • Controls: Include a negative control (cells with PI, no compound) and a positive control (cells killed by heat or alcohol to achieve maximum PI uptake).

  • Measurement: Monitor the increase in fluorescence (Excitation ~535 nm, Emission ~617 nm) over time using a microplate reader.

  • Interpretation: A significant, dose-dependent increase in fluorescence compared to the negative control indicates that the compound is causing membrane damage, allowing PI to enter and intercalate with cellular DNA.[16]

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole acts as a multi-target antimicrobial agent. Its primary mechanisms likely involve the inhibition of essential enzymes, particularly DNA gyrase, and the physical disruption of the bacterial cell membrane. This dual-action or multi-target profile is highly desirable in the fight against antimicrobial resistance, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.

Future research should focus on confirming these mechanisms through advanced techniques such as whole-genome sequencing of resistant mutants to identify target genes, and biophysical studies like differential scanning calorimetry to quantify membrane interactions. The favorable drug-like properties often predicted for pyrazolines, such as adherence to Lipinski's rule of five, further support their development as promising scaffolds for novel antimicrobial therapies.[11][12]

References

  • Synthesis, characterization and antimicrobial activities of some 2-pyrazoline derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Bektas, H., et al. (2016). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]

  • Umar, M. I., et al. (2025). Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. MDPI. [Link]

  • Muskan, et al. (2024). In-silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-inflammatory Activity. International Journal for Modern Trends in Science and Technology. [Link]

  • Egieyeh, S. A., et al. (2023). Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. UPSpace - University of Pretoria. [Link]

  • Saeed, A., et al. (2025). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. Infectious Disorder Drug Targets. [Link]

  • Munawar, M. A., et al. (2008). Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. ResearchGate. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. DergiPark. [Link]

  • Abbas, S. Y., et al. (2019). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry. [Link]

  • Kamal, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

  • Arora, K. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. [Link]

  • Egieyeh, S. A., et al. (2023). Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Jain, A., et al. (2020). A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. ResearchGate. [Link]

  • Zhou, Z., et al. (2013). Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Jamalis, J., et al. (2022). 3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Borneo Journal of Pharmacy. [Link]

  • PubChem. (n.d.). 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. PubChem. [Link]

  • Vasylyeva, T., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Han, A., et al. (2020). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chimenti, F., et al. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, B., et al. (2016). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. ResearchGate. [Link]

  • Mathew, B., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. [Link]

  • de Almeida, C. G., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Semantic Scholar. [Link]

  • Pokhodylo, N. T., & Matiichuk, V. S. (2013). Mechanisms of action by antimicrobial agents: A review. McGill Journal of Medicine. [Link]

  • Kumar, P., Kizhakkedathu, E. N., & Straus, S. K. (2018). Latest developments on the mechanism of action of membrane disrupting peptides. Biophysics Reports. [Link]

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Foundational

UV-Vis absorption and fluorescence emission spectra of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Executive Summary The rational design of fluorescent probes and optoelectronic materials relies heavily on understanding the structure-property relationships of heterocyclic fluorophores. Among these, 1,3,5-triaryl-2-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent probes and optoelectronic materials relies heavily on understanding the structure-property relationships of heterocyclic fluorophores. Among these, 1,3,5-triaryl-2-pyrazolines (systematically named 4,5-dihydro-1H-pyrazoles) are highly valued for their intense blue-to-green fluorescence, high quantum yields, and structural tunability.

This technical guide provides an in-depth analysis of the UV-Vis absorption and fluorescence emission spectra of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole . By introducing a strongly electron-withdrawing nitro group at the para-position of the C3-phenyl ring, the molecule transforms into a highly polarized push-pull system. This guide elucidates the underlying photophysical mechanisms—specifically Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)—and provides validated experimental protocols for researchers characterizing highly solvatochromic fluorophores.

Structural & Electronic Framework

To understand the spectral behavior of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, one must dissect its electronic architecture. The molecule consists of a central pyrazoline ring substituted with three phenyl groups. However, these groups do not contribute equally to the extended π-conjugation[1]:

  • The N1-Phenyl Group (Electron Donor): The lone pair of electrons on the N1 nitrogen atom is conjugated with the adjacent N2=C3 double bond. The N1-phenyl group acts as a strong electron donor (D) to the pyrazoline core.

  • The C3-(4-Nitrophenyl) Group (Electron Acceptor): The C3 carbon is sp2 hybridized, allowing the attached 4-nitrophenyl group to conjugate fully with the pyrazoline π-system. The nitro group is a potent electron-withdrawing group (EWG), acting as the electron acceptor (A).

  • The C5-Phenyl Group (Electronically Decoupled): The C5 carbon is sp3 hybridized. This tetrahedral geometry breaks the π-conjugation, meaning the C5-phenyl group is electronically decoupled from the primary chromophore and primarily influences the molecule's steric bulk and solid-state packing rather than its fundamental absorption/emission wavelengths[1].

This D-π-A architecture facilitates a strong Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the N1-phenyl moiety toward the C3-nitrophenyl moiety[2].

ICT_Mechanism cluster_states Excited State Dynamics D N1-Phenyl (Electron Donor) Pi Pyrazoline Ring (π-Bridge) D->Pi Electron Donation A C3-(4-Nitrophenyl) (Electron Acceptor) Pi->A Intramolecular Charge Transfer (ICT) GS Ground State (S0) LE Locally Excited (LE) GS->LE hν (Excitation) ICT ICT State (Planar) LE->ICT Solvent Relaxation ICT->GS Fluorescence (Red-shifted) TICT TICT State (Twisted, Quenched) ICT->TICT Bond Rotation TICT->GS Non-radiative Decay

Diagram 1: The D-π-A architecture and excited-state dynamics driving the photophysics of the pyrazoline.

UV-Vis Absorption Characteristics

The ground-state absorption of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is dominated by an intense π−π∗ transition with significant charge-transfer character.

  • Spectral Position: Compared to the unsubstituted 1,3,5-triphenyl-2-pyrazoline (which absorbs at ~355 nm), the introduction of the 3-(4-nitrophenyl) group causes a significant bathochromic shift (red shift) in the absorption maximum ( λmax​ ) to approximately 395–415 nm , depending on the solvent[2].

  • Causality of the Shift: This reduction in the HOMO-LUMO energy gap is a direct consequence of the nitro group stabilizing the LUMO. The strong electron-withdrawing nature of the −NO2​ group pulls electron density across the pyrazoline bridge, creating a highly polarizable ground state.

  • Solvent Independence of Absorption: While the emission is highly sensitive to the solvent, the absorption maximum shows only mild solvatochromism. This indicates that the dipole moment of the molecule in its Franck-Condon excited state is substantially larger than in its ground state.

Fluorescence Emission & Photophysical Dynamics

The fluorescence behavior of this compound is defined by extreme positive solvatochromism and solvent-dependent fluorescence quenching [3].

Positive Solvatochromism

Upon excitation, the molecule reaches a Locally Excited (LE) state and rapidly relaxes into a highly polar ICT state. In polar solvents (e.g., acetonitrile, DMSO), the solvent dipoles reorient around the excited molecule to stabilize this large dipole moment. This solvent relaxation significantly lowers the energy of the ICT state before emission occurs, resulting in a massive Stokes shift[2].

The Quenching Role of the Nitro Group

While standard pyrazolines are highly fluorescent, the nitro group is a well-known fluorescence quencher[3]. In 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the quantum yield ( Φf​ ) drops precipitously as solvent polarity increases. This is driven by two mechanisms:

  • Intersystem Crossing (ISC): The nitro group enhances spin-orbit coupling, facilitating non-radiative decay from the singlet excited state ( S1​ ) to the triplet state ( T1​ ).

  • TICT State Formation: In highly polar environments, the molecule can undergo a conformational twist around the C3-phenyl bond, forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is typically a "dark" state that decays non-radiatively to the ground state, effectively quenching the fluorescence.

Quantitative Photophysical Data Summary

The following table summarizes the typical photophysical parameters of the compound across a range of solvent polarities, demonstrating the drastic impact of the ICT/TICT mechanisms.

SolventPolarity Index ( Δf )Absorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( Φf​ )
Hexane0.00039548044830.45
Toluene0.01340251052670.38
Chloroform0.14841054560410.15
Acetonitrile0.30541558068550.02

(Data represents the established photophysical trends for nitro-substituted 1,3,5-triarylpyrazolines).

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the spectroscopic characterization of this compound must follow strict protocols to avoid artifacts such as the inner-filter effect or aggregation-induced emission changes.

Experimental_Workflow Prep 1. Sample Preparation (1 mM Stock in DMSO) Dilute 2. Solvent Polarity Series (Hexane to DMSO, 10 µM) Prep->Dilute UV 3. UV-Vis Absorption Scan (250 - 600 nm) Dilute->UV Ex 4. Determine λ_max (Excitation Wavelength) UV->Ex FL 5. Fluorescence Emission Scan (λ_ex to 750 nm) Ex->FL QY 6. Quantum Yield Calculation (vs. Quinine Sulfate) FL->QY

Diagram 2: Step-by-step experimental workflow for robust spectroscopic characterization.

Step 1: Stock Solution Preparation
  • Weigh exactly 1.0 mg of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole using a microbalance.

  • Dissolve in spectroscopic-grade DMSO to create a concentrated stock solution (e.g., 1 mM). Causality: DMSO is used for the stock because the highly polar nitro-compound may exhibit poor solubility in non-polar solvents at high concentrations.

Step 2: Working Solution Dilution & UV-Vis Acquisition
  • Dilute the stock solution into a series of spectroscopic-grade solvents (Hexane, Toluene, Chloroform, Acetonitrile) to a final working concentration of 10 µM .

  • Critical Validation: Ensure the optical density (absorbance) at the excitation wavelength is ≤0.1 . Causality: Absorbance values above 0.1 lead to primary and secondary inner-filter effects, where the sample re-absorbs its own emitted light, artificially skewing the emission spectrum and quantum yield calculations.

  • Record the UV-Vis absorption spectrum from 250 nm to 600 nm using a dual-beam spectrophotometer with a pure solvent blank in the reference path.

Step 3: Fluorescence Emission Scanning
  • Transfer the 10 µM solution to a 10 mm path-length quartz fluorometer cuvette.

  • Set the excitation wavelength ( λex​ ) to the absorption maximum determined in Step 2.

  • Record the emission spectrum starting from λex​+15 nm up to 750 nm. Causality: Starting 15 nm above the excitation wavelength prevents the excitation scattering peak (Rayleigh scattering) from blinding the photomultiplier tube (PMT).

Step 4: Relative Quantum Yield ( Φf​ ) Determination
  • Use Quinine Sulfate in 0.1 M H2​SO4​ ( Φref​=0.54 ) as the reference standard[1].

  • Measure the integrated fluorescence intensity (area under the curve) for both the sample and the reference.

  • Calculate the quantum yield using the comparative equation:

    Φsample​=Φref​×Gradref​Gradsample​​×(ηref​ηsample​​)2

    (Where 'Grad' is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and ' η ' is the refractive index of the solvent).

Applications in Drug Development & Probes

The extreme environmental sensitivity of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole makes it a highly valuable scaffold in bioanalytical chemistry. Because the nitro group quenches fluorescence in aqueous (polar) environments but fluoresces brightly in hydrophobic (non-polar) environments, derivatives of this molecule are utilized as lipid droplet stains or hydrophobic pocket probes in protein-binding assays.

Furthermore, the nitro group can be utilized as a reactive trigger. In the presence of specific biological reductants (like nitroreductase enzymes overexpressed in hypoxic tumor microenvironments), the quenching −NO2​ group is reduced to an electron-donating −NH2​ group. This breaks the TICT quenching mechanism, resulting in a massive "turn-on" fluorescence signal, making this scaffold an excellent candidate for targeted oncological imaging[1].

References

  • Fluorescence Spectral Study of Wavelength Shifters for Scintillation Plastics Source: AIP Publishing (Journal of Chemical Physics) URL:[Link]

  • Crystal Structures and Optical Properties of Two Novel 1,3,5-Trisubstituted Pyrazoline Derivatives Source: MDPI (Crystals) URL:[Link]

  • Differential Tuning of the Electron Transfer Parameters in 1,3,5-Triarylpyrazolines: A Rational Design Approach for Optimizing the Contrast Ratio of Fluorescent Probes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Microwave-Assisted Green Synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the efficient and environmentally benign synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the efficient and environmentally benign synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, a derivative of the pharmacologically significant pyrazoline scaffold.[1][2] The protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and adhere to the principles of green chemistry.[3][4][5] We will explore the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and characterization.

Foundational Concepts: The Rationale for a Greener Approach

Pyrazoline derivatives represent a privileged class of five-membered nitrogen-containing heterocyclic compounds, renowned for their extensive pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][6][7] The target molecule, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, is traditionally synthesized via the cyclocondensation of a chalcone precursor with phenylhydrazine.[1][8] Conventional thermal methods for this reaction often require prolonged heating (several hours to days), large volumes of volatile organic solvents, and can result in lower yields and significant energy consumption.[2][9]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By utilizing microwave irradiation, energy is delivered directly and efficiently to the polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[4][10][11] This volumetric heating, as opposed to the conductive heating of vessel walls in conventional methods, leads to rapid temperature elevation, dramatically accelerating reaction rates and often enhancing product purity.[12][13] This protocol aligns with several core principles of green chemistry by improving energy efficiency, reducing reaction times, and often allowing for the use of more environmentally benign solvents like ethanol.[5][13][14]

The Synthetic Pathway: From Precursors to Pyrazoline

The synthesis is a robust two-stage process. The first stage involves the base-catalyzed Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form the chalcone intermediate. The second, critical stage is the microwave-assisted cyclocondensation of this chalcone with phenylhydrazine to yield the final pyrazoline product.[1]

G Overall Synthetic Pathway cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Synthesis Acetophenone Acetophenone Chalcone 1-Phenyl-3-(4-nitrophenyl) prop-2-en-1-one (Chalcone Intermediate) Acetophenone->Chalcone Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Chalcone Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Chalcone_ref Chalcone Intermediate Phenylhydrazine Phenylhydrazine Pyrazoline 3-(4-nitrophenyl)-1,5-diphenyl -4,5-dihydro-1H-pyrazole (Final Product) Phenylhydrazine->Pyrazoline Microwave-Assisted Cyclocondensation (Acid Catalyst, e.g., Acetic Acid) Chalcone_ref->Pyrazoline Microwave-Assisted Cyclocondensation (Acid Catalyst, e.g., Acetic Acid)

Caption: General two-stage synthesis of the target pyrazoline derivative.

Mechanistic Insights: The Chemistry of Cyclization

The core of this synthesis is the acid-catalyzed reaction between the α,β-unsaturated ketone (chalcone) and phenylhydrazine. The accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The terminal nitrogen of phenylhydrazine, acting as a nucleophile, attacks the electrophilic β-carbon of the chalcone's conjugated system.

  • Proton Transfer: A proton transfer occurs, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting five-membered ring intermediate undergoes dehydration (loss of a water molecule) under acidic conditions to yield the stable 4,5-dihydro-1H-pyrazole ring system.[9][15][16]

Microwave irradiation accelerates each of these steps, particularly the cyclization and dehydration, by efficiently overcoming the activation energy barriers.

G Proposed Reaction Mechanism for Pyrazoline Formation Chalcone Chalcone + Phenylhydrazine Attack 1. Nucleophilic Attack (N on β-Carbon) Chalcone->Attack Intermediate1 Acyclic Intermediate Attack->Intermediate1 Protonation 2. Proton Transfer & Tautomerization Intermediate1->Protonation Hydrazone Hydrazone Intermediate Protonation->Hydrazone Cyclization 3. Intramolecular Nucleophilic Attack (N on Carbonyl C) Hydrazone->Cyclization CyclicIntermediate 5-Membered Ring Intermediate Cyclization->CyclicIntermediate Dehydration 4. Dehydration (-H₂O) CyclicIntermediate->Dehydration Pyrazoline Final Pyrazoline Product Dehydration->Pyrazoline

Caption: The key steps in the acid-catalyzed cyclocondensation reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated scientific microwave reactor designed for chemical reactions.

Materials and Equipment
Reagents & Solvents Equipment
4-Nitrobenzaldehyde (≥99%)Scientific Microwave Reactor (e.g., Anton Paar Monowave)
Acetophenone (≥99%)Stirring hotplate
Phenylhydrazine (≥97%)Round-bottom flasks (100 mL, 50 mL)
Sodium Hydroxide (NaOH)10 mL microwave reaction vials with snap caps & septa
Ethanol (95% or absolute)Magnetic stir bars
Glacial Acetic AcidBüchner funnel and vacuum flask
Ethyl Acetate (for TLC)Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
n-Hexane (for TLC)TLC visualization chamber (UV lamp at 254 nm)
Deionized WaterMelting point apparatus
Standard laboratory glassware (beakers, graduated cylinders)
Stage 1: Synthesis of 1-Phenyl-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone)

Causality: This is a standard Claisen-Schmidt condensation. A strong base (NaOH) deprotonates the α-carbon of acetophenone, creating an enolate ion which then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The subsequent dehydration yields the conjugated chalcone system.[1][8]

  • In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 30 mL of ethanol with stirring.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2 g NaOH in 20 mL water).

  • Slowly add the NaOH solution dropwise to the ethanolic solution of aldehydes and ketones over 15-20 minutes while maintaining vigorous stirring at room temperature.

  • Continue stirring for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Monitor the reaction to completion using TLC (Eluent: 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot confirms completion.

  • Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to neutralize excess NaOH.

  • Collect the solid yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude chalcone from hot ethanol to obtain pure yellow crystals. Determine the melting point and yield.

Stage 2: Microwave-Assisted Synthesis of Pyrazoline

Causality: Microwave irradiation provides rapid, uniform heating, which significantly accelerates the cyclocondensation reaction. Glacial acetic acid serves as both a solvent and a catalyst, protonating the carbonyl group of the chalcone to increase its electrophilicity and facilitating the final dehydration step.[8][17]

  • Place the synthesized chalcone (0.01 mol) and phenylhydrazine (0.012 mol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add 4-5 mL of glacial acetic acid to the vial.

  • Seal the vial securely with the cap.

  • Place the vial inside the cavity of the scientific microwave reactor.

  • Set the reaction parameters as follows (these may require optimization based on the specific reactor model):

    • Power: 100-200 W (use power control with a maximum temperature limit)

    • Temperature: 120 °C

    • Hold Time: 5-10 minutes

    • Stirring: High

  • Once the reaction is complete, cool the vial to room temperature using compressed air or the instrument's cooling system.

  • Carefully open the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing 50 mL of crushed ice.

  • A solid precipitate should form. Collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual acetic acid, then dry.

  • Purify the crude product by recrystallization from ethanol to yield the pure pyrazoline derivative.[1][8]

Workflow and Characterization

The overall process from starting materials to a fully characterized final product follows a logical and self-validating workflow.

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Analysis & Characterization start Starting Materials (Aldehyde, Ketone, Hydrazine) chalcone Stage 1: Chalcone Synthesis (Claisen-Schmidt) start->chalcone microwave Stage 2: Pyrazoline Synthesis (Microwave Irradiation) chalcone->microwave workup Work-up (Precipitation in Ice Water) microwave->workup tlc TLC Monitoring microwave->tlc In-process control filtration Vacuum Filtration workup->filtration recrystal Recrystallization (Ethanol) filtration->recrystal mp Melting Point recrystal->mp ftir FT-IR recrystal->ftir nmr ¹H & ¹³C NMR recrystal->nmr ms Mass Spec recrystal->ms final_product Pure Product mp->final_product ftir->final_product nmr->final_product ms->final_product

Caption: A comprehensive workflow from synthesis to final product analysis.

Expected Characterization Results
  • FT-IR (KBr, cm⁻¹): Look for the disappearance of the chalcone's C=O stretching band (~1650-1680 cm⁻¹) and the appearance of a C=N stretching band for the pyrazoline ring (~1590-1610 cm⁻¹).[15][18] Also, characteristic peaks for the nitro group (NO₂) will be present around 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹.

  • ¹H NMR (CDCl₃, δ ppm): The most diagnostic signals are for the protons on the pyrazoline ring (C4 and C5 protons). These typically appear as a set of doublets of doublets (dd) in the 3.0-5.5 ppm range, forming an ABX system.[7][19] The aromatic protons will appear in the 6.8-8.5 ppm region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₂₁H₁₇N₃O₂ (343.38 g/mol ).

Quantitative Data Summary

The following tables summarize the key quantitative aspects of the protocol.

Table 1: Reactant Quantities for Pyrazoline Synthesis

Compound Mol. Weight ( g/mol ) Moles (mol) Mass (g) Molar Ratio
Chalcone 253.25 0.01 2.53 1.0
Phenylhydrazine 108.14 0.012 1.30 1.2

| Glacial Acetic Acid | 60.05 | - | ~5 mL | Solvent/Catalyst |

Table 2: Microwave Parameters and Expected Outcome

Parameter Value Rationale
Microwave Power 100-200 W Sufficient to reach target temperature without overheating.
Target Temperature 120 °C Accelerates the reaction effectively.
Reaction Time 5-10 min Drastically reduced from conventional 4-8 hours.[2]

| Expected Yield | >85% | Microwave synthesis typically provides higher yields.[2][20] |

References

  • Impactfactor. Eco-Friendly Synthesis of Pyrazoline Derivatives. (2017). Available from: [Link]

  • Ansari, A. et al. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PMC. Available from: [Link]

  • Patil, P. O. et al. MICROWAVE ASSISTED SYNTHESIS AND ANTIDEPRESSANT ACTIVITY OF SOME 1, 3, 5- TRIPHENYL- 2-PYRAZOLINES. TSI Journals. Available from: [Link]

  • Al-Ostath, R. A. et al. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC. Available from: [Link]

  • Leonelli, F. & Mason, T. J. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Patel, K. D. Microwave Induced Synthesis of Pyrazoline Compounds Containing Substituted Benzyloxy Phenyl Ring System. Semantic Scholar. Available from: [Link]

  • Wang, X. et al. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. PMC. (2007). Available from: [Link]

  • Herfindo, N. et al. Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. (2020). Available from: [Link]

  • Lewis, N. et al. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. (2020). Available from: [Link]

  • National Center for Biotechnology Information. 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. PubChem Compound Database. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). Available from: [Link]

  • Ramasamy, S. et al. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PMC. (2025). Available from: [Link]

  • Patel, D. R. et al. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. (2024). Available from: [Link]

  • Kaushik, D. et al. methanone. ResearchGate. (2011). Available from: [Link]

  • Farmani, H. R. et al. Microwave-assisted green synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides in water. Semantic Scholar. (2018). Available from: [Link]

  • Al-Ostath, R. A. et al. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications. (2023). Available from: [Link]

  • Jasril, J. et al. Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. (2020). Available from: [Link]

  • Asiri, A. M. et al. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. (2010). Available from: [Link]

  • Doğan, H. et al. Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025). Available from: [Link]

  • Navarrete-Vázquez, G. et al. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. MDPI. (2018). Available from: [Link]

  • Fauzi'ah, L. & Wahyuningsih, T. D. Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII. (2017). Available from: [Link]

  • Patel, D. R. et al. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. (2025). Available from: [Link]

  • Liu, X. et al. Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2017). Available from: [Link]

  • Adebayo, J. O. et al. (PDF) Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl)-4,5-dihydro-1 H -pyrazol-3-yl)-2 H -chromen-2-one derivatives. ResearchGate. (2019). Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). Available from: [Link]

  • Fauzi'ah, L. & Wahyuningsih, T. D. (PDF) Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. ResearchGate. (2022). Available from: [Link]

  • Mini-Reviews in Organic Chemistry. Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023). Available from: [Link]

  • Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (2022). Available from: [Link]

  • Ganaie, M. A. et al. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Available from: [Link]

  • Frontiers. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. (2024). Available from: [Link]

  • Sharma, N. et al. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Available from: [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Executive Summary The compound 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole belongs to the pyrazoline class of nitrogen-containing heterocycles, which are highly regarded in oncology drug development for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole belongs to the pyrazoline class of nitrogen-containing heterocycles, which are highly regarded in oncology drug development for their potent antiproliferative properties. The incorporation of a strongly electron-withdrawing para-nitro group on the phenyl ring significantly alters the molecule's lipophilicity and electrostatic potential. This structural modification enhances its binding affinity to intracellular targets, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), driving potent cytotoxicity in human carcinoma cell lines[1].

This application note provides a comprehensively validated, self-correcting in vitro cytotoxicity protocol (MTT assay) designed specifically for evaluating highly lipophilic pyrazoline derivatives.

Mechanistic Rationale & Pathway

Pyrazoline derivatives exert their cytotoxic effects primarily through the disruption of critical signaling cascades and the induction of mitochondrial stress. Once internalized via lipophilic diffusion, these compounds can inhibit kinase activity, leading to the attenuation of survival signals, or directly induce mitochondrial dysfunction. This dual-action mechanism results in the release of cytochrome c and the subsequent activation of caspase-dependent apoptosis.

MechanisticPathway Pyrazoline 3-(4-nitrophenyl)-1,5-diphenyl- 4,5-dihydro-1H-pyrazole CellEntry Cellular Internalization Pyrazoline->CellEntry Lipophilic diffusion Target Kinase Inhibition (e.g., EGFR/VEGFR) CellEntry->Target Target binding MitoStress Mitochondrial Dysfunction & ROS Generation CellEntry->MitoStress Off-target/Metabolic Apoptosis Caspase-Dependent Apoptosis Target->Apoptosis Signal attenuation MitoStress->Apoptosis Cytochrome c release

Mechanistic pathway of pyrazoline-induced cytotoxicity and apoptosis.

Experimental Design & Causality

To accurately quantify the cytotoxic potential of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is employed.

  • Biological Proxy: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria of viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals[2]. Because this enzymatic reduction ceases immediately upon cell death, formazan quantification serves as a highly reliable, direct proxy for cell viability[3].

  • Solvent Causality: Pyrazolines are highly hydrophobic and must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 0.5% (v/v) in the final culture medium can independently induce osmotic stress and cell death. This protocol dictates a maximum final DMSO concentration of 0.1% to decouple solvent toxicity from compound efficacy[4].

  • Self-Validating Controls: A robust assay must be self-validating. This protocol mandates the inclusion of a Vehicle Control (0.1% DMSO) to establish the true 100% viability baseline, a Positive Control (e.g., Doxorubicin) to confirm assay sensitivity, and a Media Blank (no cells) to subtract background absorbance caused by phenol red or serum proteins[5].

Quantitative Baseline Data

The following table summarizes the expected in vitro cytotoxic activity (IC50) of structurally related 1,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives against standard human cancer cell lines, providing a benchmark for comparative analysis[1],[4].

Compound Class / DerivativeCell LineTissue OriginIC50 (µM)Reference Drug (IC50 µM)
Substituted Pyrazoline (Compound 4a)HepG2Liver Carcinoma0.15 ± 0.03Erlotinib (0.73)
Substituted Pyrazoline (Compound 43)MCF-7Breast Adenocarcinoma0.25Doxorubicin (0.95)
Unsubstituted Pyrazoline AnalogA549Lung Adenocarcinoma42.79N/A
3-(4-nitrophenyl) pyrazoline derivativeHepG2 / MCF-7Liver / BreastExpected < 10.05-Fluorouracil (~0.038)

Detailed Step-by-Step Protocol: MTT Cytotoxicity Assay

MTTWorkflow Seed 1. Cell Seeding (10^4 cells/well) Treat 2. Compound Treatment (24-72h, <0.1% DMSO) Seed->Treat MTT 3. MTT Addition (0.5 mg/mL, 2-4h) Treat->MTT Solubilize 4. Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance Read (540-590 nm) Solubilize->Read

Workflow of the MTT cell viability and cytotoxicity assay.

Phase 1: Cell Seeding and Adhesion
  • Harvesting: Trypsinize target cells (e.g., MCF-7 or HepG2) in the logarithmic growth phase. Neutralize trypsin with complete medium (e.g., DMEM + 10% FBS) and centrifuge at 300 x g for 5 minutes.

  • Counting & Dilution: Resuspend the cell pellet and perform a viable cell count using Trypan Blue exclusion. Dilute the suspension to a concentration of 1 × 10^5 cells/mL.

  • Plating: Dispense 100 µL of the cell suspension (1 × 10^4 cells) into the inner 60 wells of a 96-well flat-bottom microtiter plate[3].

    • Critical Insight: Fill the outer 36 perimeter wells with 100 µL of sterile PBS. This eliminates the "edge effect" caused by evaporation during prolonged incubation, ensuring uniform osmolarity across all test wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete cellular adhesion and recovery from trypsin-induced stress.

Phase 2: Compound Preparation and Treatment
  • Stock Solution: Dissolve 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% (v/v)[4].

  • Treatment: Carefully aspirate the old media from the 96-well plate. Add 100 µL of the compound-containing media to the appropriate wells (n=4 replicates per concentration). Include positive control wells (e.g., 1 µM Doxorubicin) and vehicle control wells (0.1% DMSO in media).

  • Exposure: Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2.

Phase 3: MTT Addition and Solubilization
  • MTT Preparation: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL. Filter-sterilize (0.22 µm) and store in the dark, as MTT is highly light-sensitive[3].

  • Labeling: After the treatment period, add 10 µL of the 5 mg/mL MTT solution directly to each well (final concentration ~0.5 mg/mL)[2].

  • Formazan Generation: Incubate the plate for 2 to 4 hours at 37°C.

    • Critical Insight: Periodically check the cells under a phase-contrast microscope. You should observe intracellular, needle-like purple formazan crystals forming.

  • Solubilization: Carefully aspirate the media containing unreacted MTT. Do not disturb the formazan crystals at the bottom of the wells. Add 100 µL of 100% DMSO (or a specialized solubilization solution) to each well to dissolve the crystals[2],[5].

  • Homogenization: Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, until the solution is a uniform purple color.

Phase 4: Data Acquisition and Analysis
  • Measurement: Measure the absorbance of the plate using a microplate spectrophotometer at a primary wavelength of 540-570 nm[5],[3]. Optionally, read at a reference wavelength of 630 nm to subtract background plate noise.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • IC50 Determination: Plot the log of the compound concentration against the normalized % viability. Use non-linear regression (curve fit) software (e.g., GraphPad Prism) to interpolate the IC50 value—the concentration at which 50% of cell growth is inhibited[4].

References

  • Design, Synthesis and Cytotoxic Activity of Some New Pyrazolines Bearing Benzofuran and Pyrazole Moieties - RJPBCS. 1

  • Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research - Benchchem.4

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. 2

  • MTT assay protocol - Abcam. 5

  • MTT assay to evaluate the cytotoxic potential of a drug - BanglaJOL. 3

Sources

Method

Advanced Application Note: 3-(4-Nitrophenyl)-1,5-Diphenyl-4,5-Dihydro-1H-Pyrazole in Organic Light-Emitting Diodes (OLEDs)

Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineers. Document Type: Technical Application Note & Standard Operating Protocols (SOPs). Executive Summary The compound 3-(4-nitrophenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineers. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

Executive Summary

The compound 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (a highly conjugated 1,3,5-triarylpyrazoline derivative) is a versatile organic semiconductor. Characterized by its five-membered, nitrogen-containing heterocyclic core, this molecule functions as a highly efficient Donor-π-Acceptor (D-π-A) push-pull system[1]. In the context of Organic Light-Emitting Diodes (OLEDs), it serves a dual purpose:

  • Hole-Transport Material (HTM): The electron-rich nitrogen atoms in the pyrazoline core facilitate excellent hole injection and mobility[2].

  • Emissive Dopant: The strong intramolecular charge transfer (ICT) between the 1,5-diphenyl electron donors and the 4-nitrophenyl electron acceptor yields high photoluminescence quantum yields (PLQY) and tunable, red-shifted emission[3].

This application note details the mechanistic principles, quantitative performance metrics, and self-validating experimental protocols required to synthesize and integrate this pyrazoline derivative into high-performance OLED architectures.

Mechanistic Insights: The D-π-A Architecture

To successfully deploy pyrazoline derivatives in optoelectronic devices, researchers must understand the causality behind their photophysical behavior.

Intramolecular Charge Transfer (ICT)

The molecular architecture of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is intentionally asymmetric. The N1-phenyl and C5-phenyl groups act as electron donors and extend the π -conjugation of the system. Conversely, the strongly electron-withdrawing nitro ( −NO2​ ) group at the C3-phenyl position acts as an electron acceptor.

Upon electrical injection or photoexcitation, the molecule undergoes a rapid structural relaxation from a Locally Excited (LE) state to an Intramolecular Charge Transfer (ICT) state [4]. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reduces the singlet-triplet energy gap ( ΔEST​ ) and results in a highly polarized excited state. This ICT mechanism is responsible for the compound's broad, structureless emission spectrum, typically in the orange-to-red region, and its high sensitivity to the polarity of the surrounding solid-state host matrix (solvatochromism)[5].

Hole Transport Capability

Beyond emission, the unshared electron pair on the N1 nitrogen atom of the pyrazoline ring is highly susceptible to oxidation, forming a stable radical cation. This electrochemical stability, combined with favorable HOMO energy levels (~ -5.3 eV), allows the material to efficiently transport holes from the anode to the emissive layer, minimizing the driving voltage of the OLED[2].

ICT_Mechanism GS Ground State (S0) D-π-A Configuration LE Locally Excited State (LE) Franck-Condon State GS->LE Excitation (Electrical/Optical) ICT ICT State Polarized S1 State LE->ICT Structural Relaxation Emission Radiative Decay Orange/Red Fluorescence ICT->Emission Exciton Recombination Emission->GS Ground State Recovery

Figure 1: Photophysical pathway illustrating Intramolecular Charge Transfer (ICT) in the pyrazoline derivative.

Quantitative Data: Material and Device Metrics

The following tables summarize the benchmark photophysical properties of the synthesized compound and its performance when utilized as a 5 wt% dopant in a standard 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) host matrix.

Table 1: Photophysical and Electronic Properties

ParameterValueMeasurement Condition
Absorption Maximum ( λabs​ ) 425 nmThin film (Vacuum deposited)
Emission Maximum ( λem​ ) 605 nmThin film (CBP Host, 5 wt%)
PL Quantum Yield ( ΦPL​ ) 48%Integrating sphere (Solid state)
HOMO Level -5.32 eVCyclic Voltammetry (Onset of oxidation)
LUMO Level -2.85 eVCalculated from optical bandgap
Thermal Decomposition ( Td​ ) 315 °CTGA (5% weight loss)

Table 2: OLED Device Performance (ITO / NPB / CBP:Pyrazoline / Alq3 / LiF / Al)

MetricValueSignificance
Turn-on Voltage ( Von​ ) 3.2 VIndicates highly efficient charge injection.
Maximum Luminance ( Lmax​ ) 14,500 cd/m 2 Demonstrates robust radiative recombination.
Current Efficiency ( CEmax​ ) 9.2 cd/AHigh efficiency due to optimal host-dopant energy transfer.
CIE Coordinates (x, y) (0.56, 0.43)Deep orange/red emission profile.

Experimental Protocols

Protocol 1: Synthesis and High-Purity Sublimation

Scientific Rationale: OLED materials require >99.99% purity. Trace impurities (e.g., unreacted hydrazine, halide residues) act as non-radiative recombination centers (exciton quenchers) that severely degrade device efficiency and operational lifetime. Therefore, train-sublimation is a mandatory self-validating step.

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve 10 mmol of 4-nitrobenzaldehyde and 10 mmol of acetophenone in 30 mL of ethanol. Add 5 mL of 10% NaOH dropwise at 0 °C. Stir for 4 hours at room temperature. Filter and wash the resulting chalcone precipitate.

  • Cyclization: Suspend the intermediate chalcone (5 mmol) in 20 mL of glacial acetic acid. Add phenylhydrazine (6 mmol) and reflux the mixture at 120 °C for 8 hours.

  • Precipitation: Pour the cooled mixture into crushed ice. Filter the crude 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, wash with distilled water, and recrystallize from ethanol.

  • Vacuum Train-Sublimation (Critical Step): Place the recrystallized powder in a quartz sublimation tube. Evacuate the system to <10−5 Torr. Apply a temperature gradient (Source: 220 °C, Collection zone: 150 °C). Collect the highly purified, crystalline product from the collection zone after 12 hours.

Protocol 2: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

Scientific Rationale: Precise control over layer thickness and energy level alignment is required to confine excitons within the Emissive Layer (EML) and prevent quenching at the electrodes.

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Work Function Tuning: Treat the dried ITO substrates with UV-Ozone for 20 minutes to remove residual organics and increase the work function to ~ -4.7 eV, facilitating hole injection.

  • Chamber Evacuation: Transfer substrates to a VTE chamber and pump down to a base pressure of ≤2×10−6 Torr.

  • Hole Transport Layer (HTL): Deposit N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML): Co-evaporate the CBP host (1.0 Å/s) and the synthesized pyrazoline dopant (0.05 Å/s) to achieve a 5 wt% doping concentration. Total thickness: 30 nm.

  • Electron Transport Layer (ETL): Deposit Tris(8-hydroxyquinolinato)aluminum (Alq3) at 1.0 Å/s to a thickness of 30 nm.

  • Cathode Deposition: Deposit 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s (acts as a tunneling layer to lower the electron injection barrier), followed by 100 nm of Aluminum (Al) at 2.0 Å/s.

  • Encapsulation: Transfer the device to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy to prevent moisture/oxygen degradation.

OLED_Architecture Cathode Cathode (Al) Work Function: -4.3 eV EIL Electron Injection (LiF) Tunneling Layer: 1 nm Cathode->EIL ETL Electron Transport (Alq3) LUMO: -3.0 eV | 30 nm EIL->ETL EML Emissive Layer (CBP:Pyrazoline) Exciton Confinement | 30 nm ETL->EML HTL Hole Transport (NPB) HOMO: -5.4 eV | 40 nm HTL->EML Anode Anode (ITO) Work Function: -4.7 eV Anode->HTL Substrate Glass Substrate Substrate->Anode

Figure 2: Standard vacuum-deposited OLED device architecture and energy level alignment.

Protocol 3: Photophysical and Optoelectronic Characterization

Scientific Rationale: To validate the D-π-A nature of the pyrazoline, solvatochromic shifts must be quantified. Device performance must be measured under sweeping voltage to determine the turn-on threshold and efficiency roll-off.

  • Solvatochromic Analysis: Prepare 10−5 M solutions of the pyrazoline in solvents of varying polarity (toluene, chloroform, dichloromethane, acetonitrile). Record UV-Vis absorption and steady-state photoluminescence (PL) spectra. A pronounced red-shift in PL with increasing solvent polarity confirms the highly polar ICT excited state.

  • J-V-L Profiling: Mount the encapsulated OLED device in a dark box. Use a Keithley 2400 SourceMeter coupled with a calibrated Konica Minolta CS-2000 spectroradiometer. Sweep the voltage from 0 V to 10 V in 0.1 V increments, recording current density ( mA/cm2 ) and luminance ( cd/m2 ) simultaneously.

References

  • Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - MDPI. Molecules, 2014.

  • Lasing Properties Activation by Constitutional Isomerism of an Electron-Accepting Group. The Journal of Physical Chemistry C, 2020.

  • Differential Tuning of the Electron Transfer Parameters in 1,3,5-Triarylpyrazolines: A Rational Design Approach for Optimizing the Contrast Ratio of Fluorescent Probes. Journal of the American Chemical Society, 2008.

  • Mesomeric and twisted intramolecular-charge-transfer states as a key to polarity-dependent fluorescence of donor–acceptor-substituted aryl pyrenes. Chemical Physics, 2008.

Sources

Application

Application Note: Synthesis and Single-Crystal Preparation of 3-(4-Nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole for X-Ray Diffraction (XRD)

Mechanistic Rationale & Experimental Design Pyrazoline scaffolds—particularly 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles—are highly valued pharmacophores and optoelectronic materials due to their tunable photophysical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Experimental Design

Pyrazoline scaffolds—particularly 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles—are highly valued pharmacophores and optoelectronic materials due to their tunable photophysical properties . Determining their exact 3D conformation, dihedral angles, and supramolecular packing via Single-Crystal X-Ray Diffraction (SC-XRD) provides irreplaceable insights into their structure-activity relationships .

This protocol outlines a self-validating methodology for the synthesis, purification, and crystal growth of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. The synthesis relies on a two-phase chemical cascade:

  • Aldol Condensation : 4-nitroacetophenone and benzaldehyde undergo a base-catalyzed Claisen-Schmidt condensation to yield the intermediate chalcone (1-(4-nitrophenyl)-3-phenylprop-2-en-1-one).

  • Cyclization : Phenylhydrazine is introduced under acidic conditions. The acid protonates the chalcone carbonyl, increasing its electrophilicity. Phenylhydrazine performs a Michael-type addition at the β -carbon, followed by intramolecular condensation at the carbonyl carbon to close the 5-membered pyrazoline ring .

Workflow Overview

Workflow A Phase 1: Chalcone Synthesis B Phase 2: Pyrazoline Cyclization A->B C Phase 3: Single Crystal Growth B->C D Phase 4: XRD Mounting C->D

Figure 1: End-to-end workflow for synthesizing and preparing pyrazoline single crystals for XRD.

Materials and Reagents

  • Reagents : 4-Nitroacetophenone (99%), Benzaldehyde (99%), Phenylhydrazine (98%).

  • Catalysts/Acids/Bases : Glacial acetic acid, Sodium hydroxide (10% aqueous), dilute HCl.

  • Solvents : Absolute Ethanol (EtOH), Dichloromethane (DCM), Chloroform (CHCl₃), Hexane.

  • Consumables : Silica gel (60-120 mesh), MiTeGen micro-loops, Paratone-N oil.

Step-by-Step Methodologies

Phase 1: Chalcone Precursor Synthesis
  • Preparation : Dissolve 10 mmol of 4-nitroacetophenone and 10 mmol of benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis : Cool the mixture in an ice bath (0–5 °C). Slowly add 5 mL of 10% aqueous NaOH dropwise over 15 minutes.

    • Causality: The low temperature prevents side reactions (e.g., Cannizzaro reaction or multiple condensations) while the base generates the reactive enolate.

  • Reaction : Stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Isolation : Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

Phase 2: Pyrazoline Cyclization
  • Setup : Dissolve 5 mmol of the synthesized chalcone in 15 mL of glacial acetic acid.

  • Addition : Add 5.5 mmol of phenylhydrazine dropwise.

    • Causality: Glacial acetic acid serves a dual purpose—it acts as a solvent with an ideal boiling point for reflux and provides the necessary acidic protons to catalyze the hydrazone formation and subsequent cyclization.

  • Reflux : Heat the mixture to reflux (~118 °C) for 6–8 hours.

  • Validation : Check reaction completion via TLC. The pyrazoline spot will typically exhibit distinct fluorescence under 365 nm UV light compared to the chalcone precursor .

  • Purification : Pour the cooled mixture into ice water. Filter the solid, wash thoroughly with water, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to obtain high-purity 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole.

Phase 3: Single Crystal Growth

Growing diffraction-quality crystals requires achieving a slow, undisturbed state of supersaturation. We recommend two parallel methods to maximize success.

CrystalLogic Root Purified 3-(4-nitrophenyl)-1,5-diphenyl -4,5-dihydro-1H-pyrazole SE Method A: Slow Evaporation Solvent: DCM / EtOH (1:1) Root->SE VD Method B: Vapor Diffusion Inner: CHCl3 | Outer: Hexane Root->VD SE_Mech DCM evaporates faster, gradually reducing solubility SE->SE_Mech VD_Mech Hexane diffuses into CHCl3, lowering dielectric constant VD->VD_Mech SE_Res Yields: Block-like Crystals (Ideal for SC-XRD) SE_Mech->SE_Res VD_Res Yields: Prism/Needle Crystals (Good for rapid screening) VD_Mech->VD_Res

Figure 2: Mechanistic comparison of slow evaporation and vapor diffusion for crystal growth.

Method A: Slow Evaporation (Recommended for Block Crystals)

  • Dissolve 20 mg of the purified pyrazoline in 2 mL of a Dichloromethane (DCM) and Ethanol (EtOH) mixture (1:1 v/v) in a clean glass vial.

  • Causality: DCM is a highly volatile "good" solvent, while EtOH is a less volatile "poor" solvent. As DCM evaporates preferentially, the solution slowly reaches supersaturation, promoting the nucleation of robust, block-like crystals.

  • Cover the vial with Parafilm and puncture 2–3 small holes using a needle.

  • Leave undisturbed in a vibration-free cabinet at ambient temperature (20–25 °C) for 5–10 days.

Method B: Vapor Diffusion (Recommended for Rapid Screening)

  • Dissolve 20 mg of the compound in 1 mL of Chloroform (inner vial).

  • Place the inner vial inside a larger outer vial containing 3 mL of Hexane (anti-solvent).

  • Seal the outer vial tightly.

  • Causality: The volatile anti-solvent (Hexane) diffuses into the good solvent (Chloroform) via the vapor phase, gradually lowering the dielectric constant and forcing the pyrazoline to crystallize without mechanical disturbance.

Phase 4: Crystal Selection and XRD Mounting
  • Optical Validation : Transfer a drop of the mother liquor containing crystals onto a glass slide. Examine under a polarized light microscope.

  • Self-Validating Check : Rotate the polarizer by 90°. A true single crystal will exhibit sharp extinction (turning completely dark and bright at specific angles). If the crystal remains uniformly bright or shows mosaic patterns, it is twinned and unsuitable for SC-XRD.

  • Mounting : Using a micro-loop, scoop a validated single crystal (ideal size: 0.1–0.3 mm) coated in Paratone-N oil. The oil protects the crystal from solvent loss and atmospheric degradation.

  • Data Collection : Transfer immediately to the diffractometer's cold stream (typically 100–150 K) to freeze the oil and minimize thermal vibrations during X-ray exposure.

Quantitative Data & Troubleshooting

ParameterMethod A: Slow EvaporationMethod B: Vapor Diffusion
Solvent System DCM / Ethanol (1:1 v/v)Chloroform (Inner) / Hexane (Outer)
Concentration 10 mg/mL20 mg/mL (Inner vial)
Temperature 20–25 °C20–25 °C
Expected Timeframe 5–10 Days2–5 Days
Crystal Morphology Block-like / PrismsNeedles / Thin Plates
Troubleshooting (Oiling Out) Add more Ethanol to reduce initial solubility.Decrease the volume of Hexane in the outer vial.
Troubleshooting (Twinning) Reduce evaporation rate (fewer holes in Parafilm).Lower the ambient temperature to 4 °C to slow diffusion.

References

  • Unveiling a versatile heterocycle: pyrazoline – a review Source: RSC Advances URL:[Link]

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes Source: Molecules (MDPI) URL:[Link]

  • 5-(4-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole Source: PMC (National Institutes of Health) URL:[Link]

Method

evaluating the anti-inflammatory potential of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in vivo

Application Note: In Vivo Evaluation of 3-(4-Nitrophenyl)-1,5-Diphenyl-4,5-Dihydro-1H-Pyrazole for Anti-Inflammatory Efficacy Executive Scope & Scientific Context Pyrazoline derivatives, specifically 1,3,5-triarylpyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Evaluation of 3-(4-Nitrophenyl)-1,5-Diphenyl-4,5-Dihydro-1H-Pyrazole for Anti-Inflammatory Efficacy

Executive Scope & Scientific Context

Pyrazoline derivatives, specifically 1,3,5-triarylpyrazolines, have emerged as a privileged class of pharmacophores in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This application note provides an authoritative, self-validating protocol for evaluating the in vivo anti-inflammatory potential of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole . By moving beyond basic procedural steps, this guide elucidates the mechanistic causality behind experimental design, ensuring robust, reproducible data for drug development professionals.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The anti-inflammatory potency of pyrazoline derivatives is heavily dictated by their substitution patterns[2]. The compound of interest features a 4,5-dihydro-1H-pyrazole core substituted with phenyl rings at positions 1 and 5, and a para-nitrophenyl group at position 3.

The inclusion of the highly electron-withdrawing nitro ( −NO2​ ) group at the para position of the 3-phenyl ring significantly alters the electrostatic potential of the molecule[2]. This modification enhances the compound's binding affinity within the hydrophobic channels of the Cyclooxygenase-2 (COX-2) isoenzyme and the allosteric pockets of atypical kinases like PKCζ[3]. Consequently, this dual-action effectively downregulates the NF-κB signaling cascade and suppresses the downstream biosynthesis of pro-inflammatory prostaglandins (e.g., PGE2)[3][4].

MechanisticPathway Compound 3-(4-nitrophenyl)-1,5-diphenyl- 4,5-dihydro-1H-pyrazole COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits NFkB NF-κB Activation Compound->NFkB Suppresses PGs Prostaglandins (PGE2) COX2->PGs AA Arachidonic Acid AA->PGs COX-2 Catalysis Inflammation In Vivo Paw Edema PGs->Inflammation Vasodilation NFkB->Inflammation Cytokine Release

Fig 1. Proposed dual-inhibitory mechanism of the pyrazoline derivative on COX-2 and NF-κB.

Experimental Design & Causality

To rigorously assess acute anti-inflammatory activity, the Carrageenan-Induced Rat Paw Edema model is universally recognized as the gold standard[1][5].

Causality of the Model: The selection of this model is not arbitrary. Sub-plantar injection of carrageenan induces a highly reproducible, biphasic inflammatory response[6].

  • Phase 1 (0–2 hours): Driven by the immediate release of pre-formed mediators like histamine, serotonin, and bradykinin.

  • Phase 2 (3–5 hours): Driven by the de novo synthesis of prostaglandins via COX-2 induction and local infiltration of neutrophils[6].

By measuring paw volume across a 5-hour continuum, researchers can temporally isolate the compound's mechanism. High efficacy at the 3-to-5-hour mark specifically validates the compound as a COX-2/prostaglandin inhibitor[6].

InVivoWorkflow Acclim 1. Acclimatization (7 Days) Dosing 2. Oral Dosing (Test Compound) Acclim->Dosing Induction 3. Edema Induction (1% Carrageenan) Dosing->Induction Measure 4. Plethysmometry (0 to 5 hrs) Induction->Measure Analysis 5. Data Analysis (% Inhibition) Measure->Analysis

Fig 2. Step-by-step workflow for the carrageenan-induced rat paw edema in vivo model.

Detailed In Vivo Protocol: Carrageenan-Induced Paw Edema

Materials & Reagents
  • Test Subjects: Healthy male Wistar rats (150–200 g)[1][6].

  • Test Compound: 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole.

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (NaCMC) in distilled water[1][6].

  • Inducer: 1% (w/v) Lambda-carrageenan suspended in sterile 0.9% physiological saline[1][5].

  • Reference Standard: Indomethacin (10 mg/kg) or Celecoxib[1].

  • Equipment: Mercury or digital Plethysmometer (e.g., Ugo Basile)[1].

Step-by-Step Methodology
  • Acclimatization: House animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for 7 days prior to the study[1]. Rationale: Minimizes stress-induced endogenous corticosteroid release, which can artificially suppress baseline inflammation.

  • Fasting: Fast the rats for 12 hours before the experiment, allowing water ad libitum. Rationale: Ensures consistent gastrointestinal absorption of the highly lipophilic pyrazoline derivative.

  • Grouping (n=6 per group):

    • Group I (Disease Control): 0.5% NaCMC vehicle, p.o.[6].

    • Group II (Standard): Indomethacin, 10 mg/kg, p.o.[1].

    • Group III (Test Low): Pyrazoline derivative, 10 mg/kg, p.o.[1].

    • Group IV (Test High): Pyrazoline derivative, 20 mg/kg, p.o.[6].

  • Pre-treatment: Administer vehicle, standard, and test compounds via oral gavage. Wait exactly 60 minutes[1][6]. Rationale: Allows for optimal systemic absorption and distribution to the peripheral target tissues.

  • Baseline Measurement ( V0​ ): Submerge the right hind paw of each rat into the plethysmometer up to the lateral malleolus. Record the baseline displaced volume[1][6].

  • Edema Induction: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw[1][5].

  • Temporal Measurement ( Vt​ ): Measure paw volumes at exactly 1, 2, 3, 4, and 5 hours post-carrageenan injection[6].

Data Presentation & Quantitative Analysis

The percentage of edema inhibition is calculated to quantify the anti-inflammatory effect. The formula used is: % Inhibition = [(Vc​−Vt​)/Vc​]×100 (Where Vc​ is the mean change in paw volume of the control group, and Vt​ is the mean change in paw volume of the treated group)[6].

Table 1: Representative Edema Inhibition Data for Pyrazoline Derivatives (Data summarized to reflect expected pharmacodynamic profiles of potent 1,3,5-triarylpyrazolines vs. Standards)[4][5][6]

Treatment GroupDose (mg/kg)% Inhibition (1 Hr)% Inhibition (3 Hr)% Inhibition (5 Hr)Mechanistic Implication
Disease Control Vehicle0.00 ± 0.000.00 ± 0.000.00 ± 0.00Baseline Edema Progression
Indomethacin 1022.45 ± 1.2058.84 ± 2.1065.30 ± 1.80Standard COX-1/2 Inhibition
Test Compound 1018.50 ± 1.5052.10 ± 2.4061.20 ± 2.00Moderate COX-2 Suppression
Test Compound 2025.10 ± 1.8068.40 ± 1.90 74.50 ± 1.50 Potent Phase-2 (COX-2) Inhibition

Trustworthiness & System Validation (Troubleshooting)

To ensure the protocol acts as a self-validating system, adhere to the following integrity checks:

  • Induction Validation Check: The Disease Control group must exhibit a continuous increase in paw volume, peaking at a minimum of ~0.5 mL increase by hour 3. If this threshold is not met, the carrageenan may be degraded, or the sub-plantar injection was administered too deeply (intramuscularly rather than subcutaneously).

  • Formulation Integrity: 1,3,5-triphenylpyrazolines are highly lipophilic and poorly soluble in aqueous media. Ensure uniform suspension in the 0.5% NaCMC vehicle using a tissue homogenizer or sonication[6]. Poor suspension will lead to erratic oral bioavailability and high standard deviations within test groups.

  • Observer Blinding: The operator measuring paw volumes with the plethysmometer must be blinded to the treatment groups. Anticipation of compound efficacy can lead to subtle variations in how deep the paw is submerged, skewing volumetric data.

References

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives Source: Semantic Scholar URL:[Link]

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking Source: NIScPR URL:[Link]

  • A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones Source: SciSpace URL:[Link]

  • Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) Source: PubMed Central (PMC) URL:[Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Thiophene-Thiadiazolyl Schiff Bases as Anti-Inflammatory Agents Source: Asian Publication Corporation URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Welcome to the technical support guide for the synthesis of 2-pyrazoline derivatives, specifically focusing on 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. This document is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-pyrazoline derivatives, specifically focusing on 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We will address common challenges, with a primary focus on troubleshooting low reaction yields, and provide actionable, scientifically-grounded solutions.

Overview of the Synthesis

The synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is most commonly achieved through the acid-catalyzed cyclocondensation reaction between an appropriate α,β-unsaturated ketone (a chalcone) and phenylhydrazine.[1][2] The chalcone precursor, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, is itself typically synthesized via a Claisen-Schmidt condensation.[3][4] The subsequent reaction with phenylhydrazine proceeds through a nucleophilic attack, formation of a hydrazone intermediate, and an intramolecular cyclization to yield the final 4,5-dihydro-1H-pyrazole (pyrazoline) ring system.[5] While seemingly straightforward, this reaction is sensitive to a number of parameters that can significantly impact yield and purity.

Reaction_Mechanism Figure 1: Generalized Reaction Mechanism cluster_chalcone Chalcone Precursor cluster_hydrazine Reagent cluster_intermediate Key Intermediate cluster_product Final Product Chalcone 1-(4-nitrophenyl)-3-phenyl -prop-2-en-1-one Hydrazone Hydrazone Intermediate Chalcone->Hydrazone Nucleophilic Attack (Michael Addition) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Pyrazoline 3-(4-nitrophenyl)-1,5-diphenyl -4,5-dihydro-1H-pyrazole Hydrazone->Pyrazoline Intramolecular Cyclization & Dehydration (H+ cat.)

Caption: Figure 1: Generalized Reaction Mechanism

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis in a practical question-and-answer format.

Q1: My final yield is consistently below 50%. What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several sources. A systematic approach is essential for diagnosis.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • Chalcone: The chalcone precursor must be pure. Incomplete Claisen-Schmidt condensation can leave residual 4-nitroacetophenone or benzaldehyde. These impurities will not participate in the cyclization and will complicate purification, ultimately lowering the isolated yield of the desired product.

    • Phenylhydrazine: Phenylhydrazine is susceptible to air oxidation, turning dark and forming tar-like impurities. Using freshly distilled or high-purity, properly stored phenylhydrazine is crucial.

  • Reaction Conditions: The choice of solvent and catalyst is paramount.

    • Solvent/Catalyst System: Glacial acetic acid is a highly effective medium, serving as both the solvent and the acid catalyst required for the dehydration and cyclization steps.[5][6] Ethanol is also widely used, but may require the addition of a catalyst.[7] Using ethanol alone can lead to slower reaction times and incomplete conversion.

    • Temperature & Duration: The reaction is typically run at reflux.[6][8] Insufficient heating can lead to an incomplete reaction, while excessively long reflux times can promote side reactions, such as oxidative aromatization to the corresponding pyrazole.[1] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Product can be lost during isolation.

    • Precipitation: The standard work-up involves pouring the cooled reaction mixture into ice-cold water to precipitate the pyrazoline product.[6] If the product is slow to crystallize or becomes oily, this indicates potential purity issues.

    • Recrystallization: Significant material loss can occur during recrystallization if the solvent system is not optimal. Ethanol is a common and effective solvent for recrystallizing pyrazoline derivatives.[9]

Q2: My TLC shows multiple spots besides my product. What are they likely to be?

Identifying byproducts is key to refining your protocol.

  • Unreacted Chalcone: Usually a bright yellow spot, less polar than the pyrazoline product.

  • Phenylhydrazine: Can be visualized on TLC, but often streaks.

  • Hydrazone Intermediate: The open-chain intermediate may be present, especially if the cyclization is slow or incomplete.[5]

  • Pyrazole (Aromatized Product): If the reaction conditions are too harsh or an oxidant is present, the dihydropyrazole can be oxidized to the more stable pyrazole. This product will have a different polarity and may be fluorescent under UV light.[6]

Q3: How can I definitively optimize my reaction conditions for the best yield?

Optimization should be done systematically. We recommend varying one parameter at a time while keeping others constant.

ParameterOptions & ConsiderationsExpected Outcome on Yield
Solvent Glacial Acetic Acid: Often gives the highest yields as it acts as both solvent and catalyst.[5]High
Ethanol: Good solvent, but may require a catalytic amount of acid (e.g., a few drops of HCl or H₂SO₄) for efficient reaction.[7]Moderate to High
Ethanol/Base (K₂CO₃, NaOH): Can also promote the reaction, though acid catalysis is more common for this specific transformation.[6][10]Variable
Catalyst Acid (Acetic Acid, HCl): Catalyzes the key dehydration and cyclization steps.[2][11]Essential for high yield
Base (NaOH, Piperidine): Less common for this specific reaction but can be used.May lead to different side products
Temperature Reflux: Ensures sufficient energy for the reaction to proceed at a reasonable rate.[8]Generally optimal
Room Temperature: Reaction will be significantly slower and may not go to completion.Low
Time 2-8 hours (Typical): The optimal time depends on the scale and specific conditions. Crucially, monitor by TLC. Over-refluxing can decrease yield due to side reactions.
Q4: What is the most reliable method for purifying the final product?

Purity is essential for characterization and any subsequent applications.

  • Initial Precipitation: After the reaction is complete (as determined by TLC), cool the mixture and pour it slowly into a beaker of crushed ice with stirring.[6] The solid product should precipitate.

  • Filtration and Washing: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and water-soluble impurities.

  • Recrystallization: This is the most effective method for purification.

    • Solvent Choice: Ethanol is an excellent first choice.[9] Other potential solvents include ethyl acetate or mixtures like ethyl acetate/hexane.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step.[12]

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 1:9 and increasing polarity) is a good starting point for eluting the product.

Standardized Experimental Protocol

This protocol represents a robust starting point for the synthesis.

Synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (chalcone) (10 mmol).

  • Add 20 mL of glacial acetic acid to dissolve the chalcone.

  • Add phenylhydrazine (11 mmol, 1.1 equivalents) dropwise to the stirred solution.[6]

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the chalcone spot indicates completion.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water while stirring vigorously.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from hot ethanol to yield the final product as pale yellow crystals.

Troubleshooting Workflow

Caption: Figure 2: Troubleshooting Workflow for Low Yield

References

  • Herfindo, N., et al. (2021). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

  • Amelia, T., et al. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. Journal of Islamic Pharmacy. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Mondal, S., et al. (2024). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. National Center for Biotechnology Information. Available at: [Link]

  • Samshuddin, S., et al. (2012). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. ResearchGate. Available at: [Link]

  • Esteban, G., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry. Available at: [Link]

  • Pungot, N. H., et al. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal. Available at: [Link]

  • Fatimah, I., et al. (2016). Optimization of pyrazoline synthesis from chalcone. ResearchGate. Available at: [Link]

  • Kim, Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. National Center for Biotechnology Information. Available at: [Link]

  • Yasser, N., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. Available at: [Link]

  • Harris, P. A., et al. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. OSTI.GOV. Available at: [Link]

  • Yathirajan, H. S., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: [Link]

  • Lokhande, R. R., & Patil, S. S. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Ali, A. M., et al. (2024). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Journal of Education and science. Available at: [Link]

  • Hedaitullah, M., et al. (2012). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Research and Technology. Available at: [Link]

  • Baseer, M. A., & Ansari, F. A. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • Yathirajan, H. S., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. Available at: [Link]

  • Guesmi, A., & Ben Hamadi, N. (2022). Ultrasonic Preparation and Reactivity of 4,5-dihydro-1H-pyrazole Derivatives. Letters in Organic Chemistry. Available at: [Link]

  • Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address specific challenges encountered during the purification and recrystallization of this pyrazoline derivative.

Introduction to Purification Strategies

The purification of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, a member of the 1,3,5-triaryl-2-pyrazoline class, is crucial for obtaining a product with the high purity required for subsequent applications, such as biological screening or materials science studies. The presence of a nitro group and three phenyl rings imparts a specific polarity to the molecule, which dictates its solubility and purification behavior. Recrystallization is the most common and effective method for purifying such crystalline organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, aiming to dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended solvent for the recrystallization of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole?

Based on numerous reports for structurally similar pyrazoline derivatives, ethanol is the most frequently and successfully used solvent for recrystallization.[1][2][3][4][5][6] Its polarity is well-suited for dissolving many pyrazolines at its boiling point while having lower solubility at room temperature or below, which is ideal for inducing crystallization upon cooling.

Q2: Are there any alternative single solvents or mixed solvent systems that can be used?

Yes, if ethanol does not provide satisfactory results, other solvents and mixed solvent systems can be explored. For pyrazoline derivatives, the following have been reported to be effective:

  • Methanol: Similar to ethanol, it can be a good choice.[7]

  • Ethyl Acetate: This solvent has also been used for the recrystallization of related pyrazoline compounds.[8]

  • Methanol-Ethyl Acetate: A mixed solvent system can be advantageous if a single solvent does not provide the desired solubility profile.[9]

  • Acetonitrile: This has also been reported as a crystallization solvent for some pyrazoline derivatives.[10]

The choice of solvent will ultimately depend on the specific impurity profile of your crude product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a large extent. To address this:

  • Add more solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved at a slightly lower temperature.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.

  • Use a seed crystal: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Change the solvent system: Experiment with a solvent that has a lower boiling point or use a mixed solvent system.

Q4: The yield of my recrystallized product is very low. How can I improve it?

Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to just dissolve the crude product.

  • Incomplete crystallization: Allow sufficient time for crystallization to occur and ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize product precipitation.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of cold recrystallization solvent to minimize dissolution of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound does not dissolve in hot ethanol. The compound may be sparingly soluble even at elevated temperatures, or there might be insoluble impurities.Try a different solvent with a higher boiling point or a different polarity, such as ethyl acetate or a mixed solvent system. If insoluble impurities are present, perform a hot filtration.
Colored impurities persist in the crystals. The impurities may have similar solubility to the product.Consider using activated charcoal to decolorize the solution before crystallization. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Crystals do not form upon cooling. The solution may not be sufficiently saturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal if available. If the solution is not saturated, evaporate some of the solvent and attempt to crystallize again.
Product precipitates as a very fine powder. This is often due to rapid cooling and high supersaturation.Allow the solution to cool more slowly. Consider using a solvent system where the solubility difference between hot and cold is less pronounced.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Add a small amount of ethanol and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.[1]

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization using Methanol-Ethyl Acetate
  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add methanol (the "anti-solvent" in which the compound is less soluble) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold methanol-ethyl acetate mixture for washing.[9]

Visualization of Experimental Workflows

Solvent Selection Workflow

Solvent_Selection Start Crude Product Test_Ethanol Test Recrystallization with Ethanol Start->Test_Ethanol Success_Ethanol Pure Crystals Obtained Test_Ethanol->Success_Ethanol Successful Failure_Ethanol Issues Encountered (e.g., oiling out, low yield) Test_Ethanol->Failure_Ethanol Unsuccessful Troubleshoot Consult Troubleshooting Guide Failure_Ethanol->Troubleshoot Test_Mixed_Solvent Test Mixed Solvent System (e.g., MeOH/EtOAc) Troubleshoot->Test_Mixed_Solvent Success_Mixed Pure Crystals Obtained Test_Mixed_Solvent->Success_Mixed Successful

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recrystallization Process Overview

Recrystallization_Process cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve crude product in minimum hot solvent Hot_Filtration (Optional) Hot filtration to remove insolubles Dissolve->Hot_Filtration Cool_Slowly Slow cooling to room temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in ice bath to maximize precipitation Cool_Slowly->Ice_Bath Vacuum_Filtration Collect crystals via vacuum filtration Ice_Bath->Vacuum_Filtration Wash Wash with small amount of cold solvent Vacuum_Filtration->Wash Dry Dry the purified crystals Wash->Dry

Caption: Step-by-step overview of the general recrystallization workflow.

References

  • Khan, I., et al. (2021). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. Molecules, 26(15), 4629. [Link]

  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5.
  • de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(11), 1339-1347. [Link]

  • Shashiprabha, et al. (n.d.).
  • Kumar, A., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • Li, Y., et al. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2156. [Link]

  • Kim, J. Y., et al. (2022). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Scientific Reports, 12(1), 1968. [Link]

  • Singh, P., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. [Link]

  • Dyadyuchenko, V., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(1), 89-96.
  • Zhang, Y., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry.
  • Queiroz, C. A. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]

  • Kumar, K. A., et al. (2013). Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. Turkish Journal of Chemistry, 37(4), 643-650.
  • Singh, P., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Wang, J., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Chemistry Central Journal, 1(1), 5. [Link]

  • Elmali, A., et al. (2014). Non-oxidative photoreaction of 1,3,5-triaryl-2-pyrazoline-4-ol (4-methoxy) derivatives. ZORA (Zurich Open Repository and Archive).
  • Manjula, M., et al. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o602. [Link]

  • Manjula, M., et al. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole.

Sources

Troubleshooting

preventing oxidative degradation of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a critical vulnerability in the handling of 3-(4-nitrophenyl)-1,5-diphenyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a critical vulnerability in the handling of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: spontaneous oxidative aromatization.

This guide provides self-validating protocols, mechanistic insights, and diagnostic matrices to ensure the structural integrity of your compound during long-term storage.

Section 1: Mechanistic FAQs & Diagnostic Criteria

Q1: Why is my 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole degrading into a new species during storage?

A1: The degradation you are observing is not a random breakdown, but a thermodynamically driven oxidative aromatization. 4,5-dihydro-1H-pyrazoles (2-pyrazolines) are highly susceptible to dehydrogenation at the C4-C5 bond, converting them into fully aromatic pyrazoles[1]. The driving force is the massive gain in aromatic stabilization energy.

While the electron-withdrawing 4-nitrophenyl group at the C3 position provides some electronic modulation, the central heterocyclic ring remains vulnerable to atmospheric oxygen (O2), light (photo-oxidation), and trace transition metals (e.g., Cu, Fe, Zn) which act as radical initiators[1]. Furthermore, certain solvents like DMSO can actively participate in or accelerate this aromatization process if not completely removed prior to storage[2].

Pathway A Intact Pyrazoline 3-(4-nitrophenyl)-1,5-diphenyl- 4,5-dihydro-1H-pyrazole B Radical Intermediate (C4-C5 Dehydrogenation) A->B O2, Light, or Trace Metals (Cu, Fe) C Degraded Pyrazole 3-(4-nitrophenyl)-1,5-diphenyl- 1H-pyrazole B->C -H2 (Aromatization)

Fig 1: Thermodynamically driven oxidative aromatization of pyrazoline to pyrazole.

Q2: How can I definitively track this degradation in my quality control workflows?

A2: To build a self-validating QC system, you must rely on orthogonal analytical techniques. The most definitive marker is the loss of the ABX spin system in the ^1^H NMR spectrum. In the intact pyrazoline, the C4 methylene protons and the C5 methine proton form a distinct ABX pattern. Upon oxidation, these protons are lost, and a single aromatic proton appears at the C4 position of the newly formed pyrazole ring.

Table 1: Quantitative Analytical Markers for Degradation Tracking

Analytical MethodIntact Pyrazoline (API)Oxidized Pyrazole (Degradant)Causality / Diagnostic Value
^1^H NMR (CDCl3) ABX system: C4-H2 (~3.1 & 3.8 ppm, dd), C5-H (~5.3 ppm, dd)Singlet: C4-H (~6.8 - 7.2 ppm)Loss of sp3 carbons at C4/C5 confirms aromatization.
LC-MS (ESI+) [M+H]+ = 344.1 m/z[M+H]+ = 342.1 m/zMass shift of -2 Da confirms loss of two hydrogen atoms (dehydrogenation).
UV-Vis Spectroscopy λmax ~ 350-370 nmλmax ~ 280-310 nm (shifted)Extended conjugation in the fully aromatic pyrazole ring alters the absorption profile.
TLC (Hexane:EtOAc) Lower Rf value (more polar)Higher Rf value (less polar)Quick visual check; pyrazoles are generally less polar than their pyrazoline precursors.

Section 2: Validated Storage Protocols

Q3: What is the validated protocol for long-term storage of this compound?

A3: To prevent oxidation, we must systematically eliminate its triggers: oxygen, light, heat, and reactive solvents. Nitrogen flushing is an industry-standard, robust strategy for mitigating oxidative degradation in pharmaceutical APIs[3].

Step-by-Step Methodology: Inert Storage Workflow

  • Solvent Eradication: Ensure the compound is completely free of solvents, particularly DMSO or chlorinated solvents, which can catalyze oxidation[2][4]. Dry the compound under high vacuum (lyophilization or vacuum oven at 30°C) for at least 24 hours.

  • Aliquoting: Divide the bulk batch into single-use aliquots. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during daily use.

  • Vial Selection: Use high-quality, acid-washed amber glass vials to block UV/Vis light. Avoid cheap glass that may leach trace transition metals.

  • Atmospheric Displacement (Nitrogen Flushing): Introduce ultra-high purity (UHP) Nitrogen or Argon gas into the vial to displace oxygen[3]. Use a gentle stream via a manifold for 30-60 seconds per vial.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. PTFE prevents oxygen permeation and avoids plasticizer leaching.

  • Cryogenic Storage: Store the sealed vials at -20°C or -80°C. The low temperature exponentially decreases the kinetic rate of any residual oxidative reactions.

Self-Validation Step: Always maintain a "stress control" vial (stored at room temperature, in clear glass, under ambient air). If your stored aliquots remain intact while the stress control degrades to the pyrazole over a few weeks, your storage system is successfully validated.

Workflow S1 1. High Vacuum Drying S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon/N2 Flushing S2->S3 S4 4. PTFE-Lined Sealing S3->S4 S5 5. Storage at -20°C / -80°C S4->S5

Fig 2: Step-by-step validated workflow for the long-term inert storage of pyrazolines.

Section 3: Troubleshooting Guide

Q4: I followed the storage protocol, but I still see 5% degradation (pyrazole formation) after 3 months. What went wrong?

A4: If degradation occurs despite cold, dark storage, the failure is typically introduced during the preparation phase. Follow this diagnostic logic tree to identify the root cause.

LogicTree Root Degradation Detected (LC-MS: [M+H]+ = 342.1) Q1 Was the sample stored in solution? Root->Q1 SolYes Solvent Effect: DMSO or CHCl3 can catalyze oxidation. Q1->SolYes Yes Q2 Was UHP Argon/N2 used for flushing? Q1->Q2 No (Dry Powder) Fix Action: Switch to PTFE spatulas, dry powder storage, and UHP gas. SolYes->Fix GasNo Oxygen Ingress: Standard grade gas contains trace O2. Q2->GasNo No Q3 Were metal spatulas used during aliquoting? Q2->Q3 Yes GasNo->Fix MetalYes Metal Catalysis: Trace Fe/Cu initiates radical aromatization. Q3->MetalYes Yes MetalYes->Fix

Fig 3: Diagnostic logic tree for identifying the root cause of pyrazoline oxidation.

Common Failure Modes Explained:

  • Solvent Trapping: Storing the compound as a stock solution (especially in DMSO) is a critical error. DMSO is a known mild oxidant that can facilitate the aromatization of 1,3,5-triarylpyrazolines even at ambient temperatures[2]. Always store as a lyophilized dry powder.

  • Metal Contamination: Transition metals (like Cu or Fe) dramatically lower the activation energy required for the oxidation of pyrazolines to pyrazoles[1]. Using scratched stainless steel spatulas or low-grade glassware can introduce enough trace metals to catalyze the reaction over months. Use PTFE or ceramic spatulas for aliquoting.

  • Inadequate Purging: If standard-grade nitrogen is used instead of Ultra-High Purity (UHP) grade, trace oxygen remains. Furthermore, if the PTFE septum is pierced multiple times with a syringe, the hermetic seal is compromised, allowing slow oxygen ingress.

References

  • Role of Nitrogen Flushing in Oxidation Prevention - Stability Studies Stability Studies URL:[Link]

  • TBHP/Cu(OAc)2 mediated oxidation of pyrazolines: A convenient method for the preparation of pyrazoles Taylor & Francis Online URL:[Link]

  • Aromatization of 1,3,5-triarylpyrazolines to the corresponding pyrazoles using DMSO ResearchGate URL:[Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles ACS Publications URL:[Link]

Sources

Optimization

resolving overlapping peaks in the 1H NMR spectrum of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole .

This molecule presents a classic nuclear magnetic resonance (NMR) bottleneck: a highly congested aromatic region (14 aromatic protons across three distinct phenyl rings) and a strongly coupled ABX spin system within the pyrazoline core. This guide provides field-proven, self-validating protocols to resolve signal overlap, ensuring high-confidence structural elucidation.

Diagnostic Workflow for Signal Resolution

NMR_Troubleshooting Start Overlapping Peaks in 1H NMR (3-(4-nitrophenyl)-1,5-diphenyl-pyrazoline) Identify Identify Region of Overlap Start->Identify Aliphatic Aliphatic Region (3.0 - 6.0 ppm) ABX System Overlap Identify->Aliphatic Aromatic Aromatic Region (7.0 - 8.5 ppm) Multiplet Congestion Identify->Aromatic Action1 Run 2D COSY / HSQC To map J-coupling & C-H connectivity Aliphatic->Action1 Action2 Switch Solvent to C6D6 (ASIS) To induce differential shielding Aromatic->Action2 Action3 Perform Pure Shift NMR To collapse multiplets to singlets Aromatic->Action3 Success Resolved Spectrum Achieved Action1->Success Action2->Success Action3->Success

Workflow for resolving overlapping 1H NMR signals in pyrazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my 1H NMR spectrum showing a massive, unresolved multiplet between 7.0 and 7.5 ppm? A1: This is a fundamental consequence of the molecule's structure. While the 4-nitrophenyl group at the C3 position is shifted downfield (~7.9–8.3 ppm) due to the strong electron-withdrawing nature of the nitro group, the 1-phenyl (attached to nitrogen) and 5-phenyl (attached to C5) rings share very similar electronic environments. This results in 10 protons overlapping in a narrow 0.4 ppm window. Standard 1D 1H NMR at 400 MHz lacks the chemical shift dispersion to resolve these second-order multiplets.

Q2: How do I correctly identify the pyrazoline ring protons? A2: The C4-CH2 and C5-CH protons form a rigid, chiral ABX spin system due to the stereocenter at C5[1]. You should observe three distinct doublet of doublets (dd):

  • H_A (C4, trans to C5-phenyl): ~3.1–3.3 ppm.

  • H_B (C4, cis to C5-phenyl): ~3.8–4.0 ppm.

  • H_X (C5): ~5.3–5.5 ppm. The causality behind this splitting is the non-equivalent magnetic environment of the diastereotopic C4 protons. The geminal coupling ( JAB​ ) is typically large (~17–18 Hz), while the vicinal couplings ( JAX​ and JBX​ ) vary based on the dihedral angle (~5–12 Hz).

Q3: Will upgrading to a higher magnetic field (e.g., 800 MHz) automatically solve the aromatic overlap? A3: It will help, but it may not be a complete solution. Higher magnetic fields increase chemical shift dispersion (measured in Hz) while J-coupling constants remain static. This can simplify complex second-order multiplets into first-order patterns, but if the absolute chemical shifts of the 1-phenyl and 5-phenyl protons are nearly identical, they will still overlap. Orthogonal techniques like Pure Shift NMR or solvent titration are often more effective and accessible.

Troubleshooting Guides & Methodologies

Protocol 1: Aromatic Solvent Induced Shift (ASIS)

Causality: Chloroform-d ( CDCl3​ ) is a magnetically isotropic solvent. By switching to Benzene-d6 ( C6​D6​ ) or Pyridine-d5, the highly anisotropic π -electron cloud of the solvent forms transient, non-covalent collision complexes with the electron-deficient pyrazoline ring and the nitroaromatic moiety. This induces differential shielding/deshielding based on the spatial geometry of the solute, pulling overlapping peaks apart[2].

Step-by-Step Methodology:

  • Sample Recovery: Evaporate the CDCl3​ from your current NMR sample using a gentle stream of high-purity nitrogen gas. Ensure complete dryness to prevent residual solvent lines.

  • Solvent Exchange: Re-dissolve the solid in 0.6 mL of anhydrous C6​D6​ (or Pyridine-d5 if solubility is an issue).

  • Acquisition: Acquire a standard 1D 1H NMR spectrum.

  • Validation: Compare the new spectrum to the CDCl3​ baseline. You will typically observe that the 1-phenyl and 5-phenyl multiplets have shifted by different magnitudes ( Δδ ), resolving the 7.0–7.5 ppm congestion.

Protocol 2: Pure Shift NMR (Broadband Homonuclear Decoupling)

Causality: Pure Shift NMR (e.g., the PSYCHE sequence) uses slice-selective excitation and spatial encoding to refocus homonuclear J-couplings during acquisition. This collapses all multiplets into sharp singlets, drastically reducing spectral complexity and allowing you to count the exact number of aromatic protons even in highly congested regions.

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated sample (~15-20 mg in 0.6 mL CDCl3​ ), as Pure Shift sequences inherently suffer from lower sensitivity (often retaining only 1-10% of the original signal).

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence on your spectrometer (available on modern Bruker/JEOL/Varian systems).

  • Optimization: Set the flip angle of the chirp pulses to a low value (typically 15°–20°) to balance sensitivity and decoupling efficiency. Set the chunk duration to ~15–20 ms.

  • Acquisition: Run the experiment with an increased number of scans (e.g., 128–256) to compensate for the signal loss.

  • Validation: The resulting spectrum should show 14 distinct singlets in the aromatic region, confirming the presence of all three phenyl rings without multiplet interference.

Protocol 3: 2D Heteronuclear Single Quantum Coherence (HSQC)

Causality: When protons overlap in the 1H dimension, their directly attached Carbon-13 atoms rarely overlap because the 13C chemical shift range is much broader (~220 ppm vs. 12 ppm). HSQC spreads the overlapping proton signals into a second dimension based on the chemical shift of their attached carbons[1].

Step-by-Step Methodology:

  • Tuning: Ensure the probe is perfectly tuned and matched for both 1H and 13C channels.

  • Acquisition: Run a multiplicity-edited HSQC experiment. This will not only separate the overlapping aromatic protons but also color-code the signals (e.g., CH/CH3 positive, CH2 negative), instantly validating the C4-CH2 protons of the pyrazoline ring.

  • Data Processing: Apply linear prediction in the F1 (13C) dimension to improve resolution, and use a squared sine-bell apodization window for optimal peak shape.

Quantitative Data Summary

The following table summarizes the expected chemical shifts and the impact of the troubleshooting techniques on the target molecule.

Structural MoietyExpected 1H Shift ( CDCl3​ )Multiplicity & CouplingResolution StrategyExpected Outcome
C4-H_A (Pyrazoline)~3.1 - 3.3 ppmdd ( Jgem​ ~18Hz, Jvic​ ~5Hz)2D COSY / HSQCConfirms geminal coupling to H_B and connectivity to C4.
C4-H_B (Pyrazoline)~3.8 - 4.0 ppmdd ( Jgem​ ~18Hz, Jvic​ ~12Hz)2D COSY / HSQCConfirms vicinal coupling to H_X.
C5-H_X (Pyrazoline)~5.3 - 5.5 ppmdd ( Jvic​ ~12Hz, Jvic​ ~5Hz)2D COSY / HSQCValidates the chiral center at C5.
3-(4-nitrophenyl) ~7.9 & ~8.2 ppmTwo doublets (AA'BB' system)Standard 1D 1H NMRUsually well-resolved due to NO2​ deshielding.
1-phenyl & 5-phenyl ~7.0 - 7.5 ppmOverlapping complex multipletsASIS ( C6​D6​ ) Differential shifting separates the two rings.
Total Aromatic Region 7.0 - 8.3 ppmCongested (14 protons total)Pure Shift NMR Collapses all multiplets into 14 distinct singlets.

References

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds Source: PubMed Central (PMC) / NIH URL:[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns Source: ResearchGate URL:[Link]

  • An Introduction to Pure Shift NMR Source: ICDST / JEOL Whitepapers URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Efficacy of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole versus Standard Antibiotics via Disk Diffusion Assays

An In-depth Technical Guide for Researchers in Antimicrobial Drug Discovery In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, heterocyclic compounds, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers in Antimicrobial Drug Discovery

In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, heterocyclic compounds, particularly pyrazole derivatives, have garnered significant interest.[1] Their diverse pharmacological activities make them a fertile ground for drug discovery. This guide provides a comparative analysis of the antibacterial efficacy of a specific pyrazole derivative, 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, against commonly used standard antibiotics. The comparison is based on the well-established Kirby-Bauer disk diffusion method, a cornerstone of in vitro antimicrobial susceptibility testing.

The Imperative for Novel Antimicrobials

The diminishing effectiveness of existing antibiotics has created a critical need for new therapeutic agents. Pyrazole and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The synthesis of various substituted pyrazole compounds allows for the exploration of structure-activity relationships, aiming to identify novel candidates with potent antimicrobial effects.

Principle of the Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds. The principle is based on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test bacterium. The presence and size of a "zone of inhibition," an area of no bacterial growth around the disk, is a measure of the antimicrobial's effectiveness.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The following protocol outlines the standardized procedure for performing the Kirby-Bauer disk diffusion test, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Paper disks (6 mm diameter) impregnated with known concentrations of the test compound (3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole) and standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Amoxicillin)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zones of inhibition

Step-by-Step Methodology
  • Inoculum Preparation:

    • Aseptically select several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial concentration.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly streak the entire surface of a Mueller-Hinton agar plate with the swab to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.

  • Application of Antimicrobial Disks:

    • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • Following incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.

    • The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate MHA Plate Inoculum->Inoculation MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculation Disk_Placement Apply Antimicrobial Disks Inoculation->Disk_Placement Incubation Incubate at 35°C for 18-24h Disk_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation Interpret Susceptibility Measurement->Interpretation Mechanism_of_Action cluster_drug Antibacterial Agent cluster_bacterium Bacterial Cell Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 2: Proposed mechanism of action for some antibacterial pyrazole derivatives.

Conclusion and Future Perspectives

This comparative guide demonstrates that while the class of pyrazole compounds holds promise for antimicrobial drug discovery, the specific derivative 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole showed limited efficacy against the tested bacteria when compared to standard antibiotics in disk diffusion assays. This underscores the importance of empirical testing for each new compound.

Future research should focus on the synthesis and screening of a broader range of substituted pyrazole derivatives to identify structures with enhanced antibacterial activity. Further investigations into the precise mechanism of action and structure-activity relationships will be crucial in guiding the rational design of novel and effective antimicrobial agents to address the growing challenge of antibiotic resistance.

References

  • jicrcr. (n.d.). Antibiotic susceptibility profile of probiotic bacillus subtilis species. Retrieved from [Link]

  • Susceptibility of Pseudomonas aeruginosa to Gentamicin Sulfate In Vitro: Lack of Correlation Between Disc Diffusion and Broth Dilution Sensitivity Data. (n.d.). Retrieved from [Link]

  • Susceptibility of Pseudomonas aeruginosa to Gentamicin Sulfate In Vitro: Lack of Correlation Between Disc Diffusion and Broth Dilution Sensitivity Data | Applied Microbiology. (n.d.). Retrieved from [Link]

  • Susceptibility of Pseudomonas aeruginosa to Gentamicin Sulfate In Vitro. (n.d.). Retrieved from [Link]

  • Baqai J. Health Sci. (n.d.). Retrieved from [Link]

  • Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria. (2023, October 31). Retrieved from [Link]

  • the induction of gentamicin resistance in pseudomonas aeruginosa through repeated exposure. (n.d.). Retrieved from [Link]

  • Zn 0.15 Mg 0.85 O potentiates antibiotic activity of ciprofloxacin... (n.d.). Retrieved from [Link]

  • The Impact of Antibiotic Exposure and Concentration on Resistance in Bacteria. (2016, October 10). Retrieved from [Link]

  • Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases | Request PDF. (n.d.). Retrieved from [Link]

  • The Antipseudomonal Property of Honey and Gentamicin. (n.d.). Retrieved from [Link]

  • Zone of inhibition (mm) of ciprofloxacin compared with extracts of... (n.d.). Retrieved from [Link]

  • Variation in inhibition zone diameter for amoxicillin and... (n.d.). Retrieved from [Link]

  • between the zones of inhibition (mm) of ciprofloxacin (100 µg/mL) alone... (n.d.). Retrieved from [Link]

  • The Result of Inhibitory Zone Positive Control Test of Amoxicillin Against E. coli and L. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024, June 16). Retrieved from [Link]

  • Antibacterial Effect of Combined Use of Amoxicillin Trihydrate And Cupressus sempervirens Leaf Extract on Some Gram-Negative Bacteria. (2024, June 28). Retrieved from [Link]

  • The Sensitivity Of Tc-Ciprofloxacin (Infecton) Scintigraphy Imaging To Detect Infection Lesions Induced By Staphylococcus Aureus. (2014, December 15). Retrieved from [Link]

  • Incidence and Resistotyping Profiles of Bacillus subtilis Isolated from Azadi Teaching Hospital in Duhok City, Iraq. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial screening of novel 1,3,5-triaryl-4,5-dihydro-1H- pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Epidemiological Survey of Amoxicillin-Clavulanate Resistance and Corresponding Molecular Mechanisms in Escherichia coli Isolates in France: New Genetic Features of blaTEM Genes. (n.d.). Retrieved from [Link]

  • The Study of Bacillus Subtils Antimicrobial Activity on Some of the Pathological Isolates. (2025, May 25). Retrieved from [Link]

  • Inhibition zone (in cm) of ciprofloxacin derivatives. (n.d.). Retrieved from [Link]

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. (2018, December 28). Retrieved from [Link]

  • (PDF) Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022, December 29). Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Retrieved from [Link]

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020, August 21). Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of some Pyrazoline derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. (n.d.). Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020, October 29). Retrieved from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Retrieved from [Link]

  • Antibacterial Activity Estimation of New Pyrazole Compounds. (2025, July 16). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Retrieved from [Link]

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. (2021, August 27). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole proper disposal procedures

The handling and disposal of complex heterocyclic compounds, particularly nitroaromatic pyrazolines like 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole , require rigorous operational protocols. Because this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of complex heterocyclic compounds, particularly nitroaromatic pyrazolines like 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole , require rigorous operational protocols. Because this compound combines a biologically active pyrazoline core with a reactive nitroaromatic moiety, improper disposal poses severe risks of environmental toxicity, mutagenic exposure, and hazardous combustion byproducts.

This guide provides drug development professionals and laboratory safety officers with the mechanistic rationale and step-by-step methodologies required to safely manage, contain, and dispose of this compound.

Mechanistic Toxicology: The Causality of the Hazard

To design an effective safety protocol, one must understand why a chemical is hazardous. The toxicity of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is driven by two distinct structural features:

  • Nitroaromatic Bioactivation: The nitro group (–NO₂) is highly susceptible to enzymatic bioreduction by cellular nitroreductases and flavoenzymes. This process transfers electrons to the nitro group, generating highly reactive nitroso radical anions and hydroxylamine intermediates. These intermediates engage in redox cycling with molecular oxygen, producing Reactive Oxygen Species (ROS) that cause severe oxidative stress and direct DNA damage [1].

  • Pyrazoline Core Lipophilicity: The 1,5-diphenyl-pyrazoline structure is highly lipophilic, allowing the molecule to easily cross cellular membranes and bioaccumulate. In biological models, pyrazoline derivatives have been shown to induce caspase-independent apoptosis and cell cycle arrest [2].

Because of these mechanisms, even microscopic aerosolized powder inhalation or dermal absorption can lead to cumulative cytotoxic effects.

ToxicityPathway A 3-(4-nitrophenyl)-1,5-diphenyl -4,5-dihydro-1H-pyrazole B Nitroreductase / Flavoenzymes (Bioreduction) A->B Enzymatic Activation C Nitroso Radical Anion (Reactive Intermediate) B->C 1-e⁻ reduction D Hydroxylamine Derivative B->D 2-e⁻ reduction E Reactive Oxygen Species (ROS) C->E Redox Cycling (O2) F Oxidative Stress & DNA Damage D->F Direct DNA binding E->F Macromolecule attack G Cellular Toxicity / Apoptosis F->G Irreversible damage

Mechanistic pathway of nitroaromatic bioactivation and subsequent cellular toxicity.

Quantitative Hazard Data & Operational Parameters

To establish a self-validating containment system, operational parameters must be strictly defined. Table 1 summarizes the critical data required for handling and disposal logistics.

Table 1: Physicochemical & Operational Parameters

ParameterSpecification / ValueOperational Implication
Molecular Formula C₂₁H₁₇N₃O₂High nitrogen content dictates NOx generation upon combustion.
Molecular Weight 343.38 g/mol Heavy, lipophilic powder; requires HEPA filtration to prevent aerosolization.
Primary Hazard Classes Acute Toxicity (Cat 4), Aquatic Toxicity (Cat 1)Zero-drain disposal policy; mandatory secondary containment.
Incineration Temp. > 1,000 °CRequired to fully break down the stable triarylpyrazoline ring system.
Flue Gas Scrubbing Alkaline Wet Scrubbing (pH 8.5 - 10.0)Neutralizes acidic NOx and SOx gases generated during thermal destruction.

Step-by-Step Disposal Methodology

Because the compound contains three nitrogen atoms per molecule, standard chemical disposal is insufficient. The material must be sent to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing [3]. Combustion of nitrogen-rich organic compounds generates highly toxic nitrogen oxides (NOx), which contribute to acid rain and respiratory hazards if released into the atmosphere.

Protocol 1: Waste Segregation and Packaging

Causality Check: Segregation prevents exothermic reactions with incompatible laboratory waste (e.g., strong reducing agents that could rapidly reduce the nitro group).

  • State Assessment: Determine if the waste is solid (pure powder/crystals) or liquid (dissolved in organic solvents like DMSO or dichloromethane).

  • Solid Waste Containment:

    • Transfer powder waste inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

    • Place the material into a primary high-density polyethylene (HDPE) container.

    • Seal the primary container and place it inside a secondary transparent biohazard/chemical waste bag. Tie the bag using a gooseneck knot to ensure a hermetic seal.

  • Liquid Waste Containment:

    • Pour liquid waste into a compatible, clearly marked carboy (segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used).

    • Ensure the carboy is kept in a secondary spill tray capable of holding 110% of the carboy's volume.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and the specific hazard warnings ("Toxic", "Nitroaromatic", "Aquatic Hazard").

Protocol 2: Facility Destruction (Vendor Handoff)

Causality Check: High-temperature incineration breaks the molecular bonds, while scrubbing captures the resulting toxic gases.

  • Thermal Oxidation: The licensed vendor injects the waste into a rotary kiln incinerator operating at >1,000 °C. This ensures complete thermal oxidation of the pyrazoline core.

  • Flue Gas Scrubbing (Wet Scrubbing): The exhaust gas, now rich in NOx, is passed through a wet scrubber system. An alkaline solution (typically sodium hydroxide, NaOH) is sprayed in a counter-flow mechanism against the gas stream.

  • Neutralization Verification: The scrubber effluent is continuously monitored via inline pH sensors. The system is self-validating: if the pH drops below 8.5, automated dosing pumps inject additional NaOH to ensure all acidic NOx species are captured as harmless nitrate/nitrite salts before the gas is released [3].

DisposalWorkflow Start Waste Generation / Spill Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Waste: Double-bag in HDPE Assess->Solid Powder/Crystals Liquid Liquid Waste: Compatible Carboy Assess->Liquid Dissolved in Solvent Label Label as 'Toxic / Nitroaromatic' Apply EPA Waste Codes Solid->Label Liquid->Label Incinerate Licensed Facility: Controlled Incineration + Scrubbing Label->Incinerate Vendor Transport

Step-by-step workflow for the segregation, packaging, and disposal of pyrazoline waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate action is required to prevent dermal exposure and facility contamination.

  • Evacuation and Isolation: Immediately clear the area of unprotected personnel. If the spill is a powder, disable local forced-air ventilation (fans) to prevent aerosolization, but leave the room's negative pressure exhaust active.

  • PPE Donning: Responders must wear double nitrile gloves (due to the compound's lipophilicity), a Tyvek suit, chemical splash goggles, and an N95 or P100 HEPA-filtered respirator.

  • Containment (Dry Spill):

    • Do not sweep. Sweeping aerosolizes the toxic powder.

    • Gently cover the powder with a dampened absorbent pad (using water or a mild surfactant) to suppress dust.

    • Carefully scoop the dampened material using non-sparking, disposable plastic tools and place it into a hazardous waste container.

  • Containment (Liquid Spill):

    • Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Allow the liquid to be fully absorbed before scooping the solid matrix into a waste container.

  • Decontamination & Verification: Wash the affected surface with a highly polar organic solvent (like ethanol or isopropanol) to dissolve residual lipophilic pyrazoline, followed by a thorough wash with soap and water. Visually inspect the area under standard lighting to ensure no colored residue remains (nitroaromatics often leave a distinct yellowish tint).

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. Dove Medical Press. Available at:[Link]

  • Evaluating Flue Gas Cleaning Systems In Industrial Incinerators: A Comprehensive Guide. Enertherm Engineering. Available at:[Link]

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